Vabicaserin Hydrochloride
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
(12R,16S)-7,10-diazatetracyclo[8.6.1.05,17.012,16]heptadeca-1,3,5(17)-triene;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2.ClH/c1-3-11-9-16-7-8-17-10-12-4-2-5-13(12)14(6-1)15(11)17;/h1,3,6,12-13,16H,2,4-5,7-10H2;1H/t12-,13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPPENBDXAWXJC-QNTKWALQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN3CCNCC4=C3C(=CC=C4)C2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN3CCNCC4=C3C(=CC=C4)[C@H]2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70977679 | |
| Record name | 4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70977679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887258-94-8, 620948-34-7 | |
| Record name | Cyclopenta[4,5]pyrido[3,2,1-jk][1,4]benzodiazepine, 4,5,6,7,9,9a,10,11,12,12a-decahydro-, hydrochloride (1:1), (9aR,12aS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887258-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vabicaserin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887258948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70977679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopenta[4,5]pyrido[3,2,1-jk][1,4]benzodiazepine, 4,5,6,7,9,9a,10,11,12,12a-decahydro-, hydrochloride (1:1), (9aR,12aS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VABICASERIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2759C7222C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Asymmetric Synthesis of Vabicaserin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the asymmetric synthesis of Vabicaserin Hydrochloride, a potent and selective 5-HT2C receptor agonist. The core of this guide focuses on an efficient, four-step synthesis pathway commencing from a commercially available benzodiazepine, achieving a notable 54% overall yield.[1] This pathway is distinguished by a novel oxidative multicomponent annulation to construct the quinolinium ring and an unprecedented asymmetric hydrogenation of a 3,4-substituted quinolinium salt.[1][2]
Core Synthesis Pathway
The asymmetric synthesis of this compound can be conceptually divided into four key transformations:
-
Oxidative Multicomponent Annulation: Formation of the crucial quinolinium salt intermediate.
-
Asymmetric Hydrogenation: Stereoselective reduction of the quinolinium salt to establish the desired chirality.
-
Deprotection: Removal of the protecting group to yield Vabicaserin.
-
Salt Formation: Conversion of the free base to the hydrochloride salt.
A detailed schematic of this synthetic pathway is presented below, followed by in-depth experimental protocols and quantitative data for each step.
Synthetic Pathway Overview
Caption: Overall synthetic pathway for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the asymmetric synthesis of this compound.
| Step | Product | Yield | Purity/ee |
| 1. Oxidative Multicomponent Annulation | Quinolinium Salt Intermediate | N/A | N/A |
| 2. Asymmetric Hydrogenation | Hydrogenated Intermediate | N/A | 92% ee |
| 3. Deprotection & Initial Crystallization | This compound | 92% | 92% ee |
| 4. Recrystallization | This compound | 86% | >99.9% ee |
| Overall | This compound | 54% | >99.9% ee |
N/A: Data not explicitly provided in the reviewed literature.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key steps in the synthesis of this compound, based on the available scientific literature.
Step 1: Oxidative Multicomponent Annulation
The formation of the quinolinium salt is achieved through a novel oxidative, multicomponent reaction. This process involves a Mannich reaction followed by an electrophilic cyclodehydration and subsequent oxidation.[3]
Experimental Workflow:
Caption: Workflow for the formation of the quinolinium salt intermediate.
Methodology:
Detailed experimental conditions for this specific multicomponent reaction are not fully available in the public domain. However, a general procedure for such transformations involves the reaction of the benzodiazepine starting material with an appropriate aldehyde and amine in the presence of an acid catalyst to facilitate the Mannich reaction. The resulting intermediate undergoes intramolecular cyclization and dehydration, followed by oxidation, often with an agent like iodine, to yield the aromatic quinolinium salt.[3]
Step 2: Asymmetric Hydrogenation
This crucial step establishes the stereochemistry of Vabicaserin. It involves the asymmetric hydrogenation of the 3,4-substituted quinolinium salt using a specific iridium catalyst.
Methodology:
The asymmetric hydrogenation is carried out using a catalyst system composed of (S)-Morphos/(t-Bu)3P/[Ir(COD)Cl]2 in a 2:3:1 ratio with 2.5 equivalents of 2,6-di-tert-butylpyridine (2,6-DtBP).[2] The reaction is performed under a hydrogen atmosphere in a suitable solvent until completion.
Step 3 & 4: Deprotection and Salt Formation
The final steps of the synthesis involve the removal of a protecting group and the formation of the hydrochloride salt.
Methodology:
The hydrogenated intermediate is deprotected using hydrochloric acid in acetic acid.[2] This one-pot procedure removes the protecting group and forms the hydrochloride salt. The crude this compound is then purified by crystallization. An initial crystallization yields the product with 92% enantiomeric excess (ee).[2] A subsequent recrystallization from ethanol/methyl tert-butyl ether (EtOH/MTBE) affords the final product with an excellent enantiomeric excess of over 99.9%.[2]
Experimental Workflow:
Caption: Workflow for the deprotection and purification of Vabicaserin HCl.
Conclusion
The asymmetric synthesis of this compound presented here offers an efficient and highly stereoselective route to this important pharmaceutical compound. The key innovations of a multicomponent annulation and a specialized asymmetric hydrogenation allow for the rapid construction of the complex tetracyclic core with excellent control of chirality. This guide provides a comprehensive overview of this synthesis, intended to be a valuable resource for professionals in the field of drug development and medicinal chemistry. Further research into the specific conditions of the multicomponent reaction could provide even greater insights and potential for optimization.
References
Vabicaserin Hydrochloride: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vabicaserin Hydrochloride (formerly codenamed SCA-136) is a potent and selective 5-HT2C receptor full agonist that was under development for the treatment of psychosis, particularly the positive and cognitive symptoms of schizophrenia.[1] It also demonstrates 5-HT2B receptor antagonist activity.[1] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of Vabicaserin, summarizing key preclinical and clinical findings. The information is presented to facilitate further research and understanding of this compound's mechanism of action and disposition.
Pharmacodynamics
The primary mechanism of action of Vabicaserin is its full agonism at the 5-HT2C receptor, with a high affinity (Ki = 3 nM) and potency (EC50 = 8 nM).[1] It also acts as an antagonist at the 5-HT2B receptor (IC50 = 29 nM) and has very weak affinity for the 5-HT2A receptor (IC50 = 1,650 nM), making this latter interaction not clinically significant.[1]
Signaling Pathways and Mechanism of Action
Activation of 5-HT2C receptors by Vabicaserin is believed to produce its antipsychotic effects through the modulation of various neurotransmitter systems. In the mesolimbic pathway, 5-HT2C receptor agonism inhibits dopamine release, a key mechanism hypothesized to underlie the amelioration of positive symptoms of schizophrenia.[1] Furthermore, Vabicaserin has been shown to increase acetylcholine and glutamate levels in the prefrontal cortex, which may contribute to its potential efficacy against cognitive symptoms.[1]
Clinical Efficacy
Clinical trials have investigated the efficacy of Vabicaserin in patients with schizophrenia. In a 6-week, randomized, double-blind, placebo-controlled study (NCT00265551), Vabicaserin was administered at doses of 200 mg/day and 400 mg/day.[2]
| Treatment Group | Change from Baseline in PANSS Positive Subscale Score (Week 6) |
| Vabicaserin 200 mg/day | Statistically significant improvement vs. placebo[2] |
| Vabicaserin 400 mg/day | Non-significant decrease vs. placebo[2] |
| Olanzapine 15 mg/day | Statistically significant improvement vs. placebo[2] |
Both Vabicaserin dose groups showed a significant improvement from baseline on the PANSS Negative subscale, while the placebo group worsened.[2] The 200 mg/day dose and olanzapine also demonstrated significantly greater improvement over placebo on the PANSS Total score.[2] Notably, unlike olanzapine, Vabicaserin was not associated with weight gain.[2]
Pharmacokinetics
The pharmacokinetic profile of Vabicaserin has been evaluated in both healthy volunteers and patients with schizophrenia.
Absorption and Distribution
Limited publicly available data exists for specific pharmacokinetic parameters such as Cmax, Tmax, and AUC in humans. However, studies in healthy subjects assessed single oral doses ranging from 2 to 500 mg.[3] In patients with schizophrenia, multiple ascending doses of 100 to 250 mg administered every 12 hours for 10 days were evaluated.[3] At steady-state with twice-daily dosing, the peak-to-trough ratio of Vabicaserin concentrations is reported to be less than twofold.[3]
Metabolism
Vabicaserin is extensively metabolized in humans and various animal species.[3] The primary metabolic pathways identified are:[3]
-
Carbamoyl glucuronidation: This is the major metabolic pathway in humans.[3]
-
Hydroxylation: An NADPH-dependent pathway.[3]
-
Imine formation: An NADPH-independent pathway.[3]
A nitrone metabolite has also been observed in dogs and humans.[3] The carbamoyl glucuronide metabolite is the predominant circulating metabolite in humans.[3]
References
Vabicaserin Hydrochloride: A Technical Guide for Schizophrenia Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vabicaserin hydrochloride (formerly SCA-136) is a potent and selective serotonin 5-HT2C receptor full agonist that has been investigated as a novel treatment for schizophrenia. Unlike conventional antipsychotics that primarily target dopamine D2 receptors, vabicaserin offers a distinct mechanism of action by modulating dopaminergic activity presynaptically. This technical guide provides an in-depth overview of vabicaserin, consolidating preclinical and clinical data, outlining experimental methodologies, and visualizing key pathways to support further research and development in this area. While development of vabicaserin for schizophrenia has been discontinued, the compound remains a valuable tool for elucidating the role of the 5-HT2C receptor in psychosis and related disorders.
Introduction
Schizophrenia is a complex psychiatric disorder characterized by positive, negative, and cognitive symptoms. While existing antipsychotic medications have demonstrated efficacy, particularly for positive symptoms, they are often associated with significant side effects, including metabolic disturbances and extrapyramidal symptoms. The exploration of non-dopaminergic pathways represents a promising avenue for the development of novel therapeutics with improved efficacy and tolerability. The serotonin 5-HT2C receptor has emerged as a compelling target due to its role in modulating multiple neurotransmitter systems implicated in the pathophysiology of schizophrenia. This compound was developed as a selective agonist for this receptor, with the hypothesis that its activation would lead to a reduction in psychotic symptoms.
Mechanism of Action
Vabicaserin is a full agonist at the 5-HT2C receptor.[1][2] The therapeutic rationale for its use in schizophrenia is based on the understanding that 5-HT2C receptor activation has an inhibitory effect on mesolimbic dopamine release, a key pathway implicated in the positive symptoms of psychosis.[3][4] By selectively targeting this pathway, vabicaserin was hypothesized to reduce psychotic symptoms without the motor side effects associated with direct dopamine D2 receptor blockade in the nigrostriatal pathway.[4][5] Furthermore, preclinical studies have suggested that 5-HT2C agonists may also enhance cortical dopamine and acetylcholine release, potentially offering benefits for the cognitive and negative symptoms of schizophrenia.[4]
The signaling cascade initiated by vabicaserin at the 5-HT2C receptor involves the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium levels.[6]
Below is a diagram illustrating the proposed signaling pathway of Vabicaserin.
Figure 1: Proposed signaling pathway of Vabicaserin at the 5-HT2C receptor.
Preclinical Pharmacology
The preclinical profile of vabicaserin established its high affinity and functional selectivity for the 5-HT2C receptor. In vitro studies demonstrated its potent agonist activity and its ability to modulate neurotransmitter systems relevant to schizophrenia.
Receptor Binding and Functional Activity
Vabicaserin's binding affinity and functional potency have been characterized across various serotonin receptor subtypes. The following tables summarize the key quantitative data.
| Receptor Subtype | Ligand | Preparation | Kᵢ (nM) | Reference |
| Human 5-HT2C | [¹²⁵I]-(2,5-dimethoxy)phenylisopropylamine | CHO cell membranes | 3 | [1] |
| Human 5-HT2B | [³H]5HT | CHO cell membranes | 14 | [1] |
| Human 5-HT2A | - | - | >150 (over 50-fold selective) | [1] |
| Table 1: Vabicaserin Receptor Binding Affinities |
| Assay | Parameter | Value | Reference |
| 5-HT2C Receptor-Coupled Calcium Mobilization | EC₅₀ | 8 nM | [1][2] |
| 5-HT2C Receptor-Coupled Calcium Mobilization | Eₘₐₓ | 100% | [1][2] |
| 5-HT2A Receptor Activity | Functional Antagonism | - | [1] |
| 5-HT2B Receptor Activity | Antagonist/Partial Agonist | - | [1] |
| Table 2: Vabicaserin In Vitro Functional Activity |
Animal Models
Preclinical studies in animal models of schizophrenia have been crucial in evaluating the antipsychotic potential of 5-HT2C agonists like vabicaserin. These models aim to replicate certain aspects of the disorder, such as hyperactivity induced by psychostimulants (a model for positive symptoms) and deficits in prepulse inhibition (a measure of sensorimotor gating deficits observed in schizophrenia).[7][8] For instance, amphetamine-induced hyperlocomotion is a widely used model to screen for antipsychotic activity.[7] Additionally, genetic models, such as NMDA receptor hypofunctioning mice, are employed to investigate effects on negative and cognitive symptoms.[7] Vabicaserin was shown to decrease nucleus accumbens extracellular dopamine levels in rats without affecting striatal dopamine, indicating mesolimbic selectivity.[3][9]
Clinical Development in Schizophrenia
Vabicaserin progressed to Phase II clinical trials for the treatment of acute schizophrenia. These studies aimed to assess its efficacy, safety, and tolerability in a patient population.
Phase II Clinical Trial (NCT00563706)
A 6-week, randomized, double-blind, placebo-controlled, and comparator-referenced trial was conducted to evaluate vabicaserin in adults with acute schizophrenia.[3][9]
Study Design:
-
Participants: 314 hospitalized subjects with acute exacerbation of schizophrenia.[3]
-
Interventions:
-
Vabicaserin 200 mg/day
-
Vabicaserin 400 mg/day
-
Olanzapine 15 mg/day (active comparator)
-
Placebo
-
-
Primary Endpoint: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) Positive Subscale (PANSS-PSS).[3]
-
Secondary Endpoints: Changes in PANSS Total and Negative Subscale scores, Clinical Global Impression-Severity (CGI-S), and Clinical Global Impression-Improvement (CGI-I).[3]
The workflow of this clinical trial is illustrated in the diagram below.
Figure 2: Workflow of the Phase II clinical trial of Vabicaserin in acute schizophrenia.
Efficacy and Safety Results
The 200 mg/day dose of vabicaserin demonstrated a statistically significant improvement in the primary endpoint (PANSS-PSS) at week 6 compared to placebo.[3][9] The 400 mg/day dose showed a non-significant trend towards improvement.[3][9] Both vabicaserin groups showed significant improvements in PANSS Negative scores from baseline, while the placebo group worsened.[3][9] The 200 mg/day dose and olanzapine also showed significant improvements over placebo on the PANSS Total score, CGI-I, and CGI-S.[3][9]
Vabicaserin was generally well-tolerated with no major safety concerns.[3][9] Importantly, unlike olanzapine, vabicaserin was not associated with weight gain.[3][9]
The table below summarizes the key efficacy findings.
| Endpoint | Vabicaserin 200 mg/day vs. Placebo | Vabicaserin 400 mg/day vs. Placebo | Olanzapine 15 mg/day vs. Placebo | Reference |
| PANSS Positive Subscale | Significant Improvement | Non-significant Decrease | Significant Improvement | [3][9] |
| PANSS Total Score | Significant Improvement | Trend towards Improvement | Significant Improvement | [3][9] |
| PANSS Negative Subscale | Significant Improvement from Baseline | Significant Improvement from Baseline | - | [3][9] |
| CGI-I | Significant Improvement | No Significant Improvement | Significant Improvement | [3][9] |
| CGI-S | Significant Improvement | No Significant Improvement | Significant Improvement | [3][9] |
| Table 3: Summary of Efficacy Results from the Phase II Clinical Trial of Vabicaserin |
Experimental Protocols
Detailed experimental protocols for the specific studies on vabicaserin are often proprietary. However, the following sections describe standard, representative methodologies for the key assays used in the preclinical characterization of a compound like vabicaserin.
Radioligand Binding Assay (Illustrative Protocol)
This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.
Objective: To determine the Kᵢ of vabicaserin for the human 5-HT2C receptor.
Materials:
-
Membrane preparations from cells expressing the human 5-HT2C receptor (e.g., CHO cells).
-
Radioligand: [¹²⁵I]-(2,5-dimethoxy)phenylisopropylamine.
-
Test compound: this compound.
-
Non-specific binding control: A high concentration of a known 5-HT2C ligand (e.g., unlabeled serotonin).
-
Assay buffer.
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kₔ), and varying concentrations of vabicaserin.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filter mat in a scintillation counter to measure the radioactivity in each well.
-
Data Analysis: The concentration of vabicaserin that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Calcium Mobilization Assay (Illustrative Protocol)
This functional assay measures the ability of a compound to activate a Gq-coupled receptor, such as the 5-HT2C receptor, by detecting changes in intracellular calcium levels.
Objective: To determine the EC₅₀ and Eₘₐₓ of vabicaserin at the human 5-HT2C receptor.
Materials:
-
Cells expressing the human 5-HT2C receptor (e.g., CHO or HEK293 cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer.
-
Test compound: this compound.
-
A reference full agonist (e.g., serotonin).
-
A fluorescent plate reader capable of kinetic reading.
Procedure:
-
Cell Plating: Plate the cells in a 96-well or 384-well microplate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye for a specific duration (e.g., 60 minutes) at 37°C.
-
Compound Addition: Place the plate in the fluorescent plate reader. After establishing a baseline fluorescence reading, add varying concentrations of vabicaserin to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence over time. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Data Analysis: Plot the peak fluorescence response against the concentration of vabicaserin. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response relative to the reference full agonist).
Rat Stomach Fundus Contraction Assay (Illustrative Protocol)
This ex vivo assay is often used to assess the functional activity of compounds at 5-HT2B receptors, which are endogenously expressed in this tissue.
Objective: To evaluate the functional activity of vabicaserin at the native rat 5-HT2B receptor.
Materials:
-
Isolated longitudinal muscle strips from the rat stomach fundus.
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Isometric force transducer.
-
Test compound: this compound.
-
A reference 5-HT2B agonist (e.g., BW723C86) and antagonist.
Procedure:
-
Tissue Preparation: Mount the stomach fundus strips in the organ baths under a resting tension.
-
Equilibration: Allow the tissue to equilibrate for a period of time, with periodic washing.
-
Compound Addition: Add cumulative concentrations of vabicaserin to the organ bath and record the contractile response.
-
Antagonism Studies: To assess antagonist activity, pre-incubate the tissue with vabicaserin before generating a concentration-response curve for a known 5-HT2B agonist.
-
Data Analysis: Measure the magnitude of the contractile force. For agonist activity, plot the response against the concentration to determine potency and efficacy. For antagonist activity, measure the rightward shift in the agonist's concentration-response curve to calculate the pA₂ value.
Conclusion and Future Directions
This compound is a well-characterized 5-HT2C receptor agonist that has demonstrated proof-of-concept for the treatment of acute schizophrenia in a Phase II clinical trial. Its distinct mechanism of action, which avoids direct dopamine D2 receptor antagonism, and its favorable side effect profile, particularly the lack of weight gain, highlight the therapeutic potential of targeting the 5-HT2C receptor. Although the clinical development of vabicaserin for schizophrenia was not pursued further, the data generated from its preclinical and clinical evaluation provide a valuable foundation for the ongoing exploration of 5-HT2C agonists in psychiatry. Future research could focus on identifying patient subpopulations that may derive the most benefit from this class of medication, exploring its potential in treating cognitive and negative symptoms, and developing novel 5-HT2C agonists with optimized pharmacokinetic and pharmacodynamic properties. The information compiled in this technical guide serves as a comprehensive resource for researchers dedicated to advancing the treatment of schizophrenia and other neuropsychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of vabicaserin (SCA-136), a selective 5-hydroxytryptamine 2C receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A 6-week randomized, double-blind, placebo-controlled, comparator referenced trial of vabicaserin in acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prediction of Efficacy of Vabicaserin, a 5-HT2C Agonist, for the Treatment of Schizophrenia Using a Quantitative Systems Pharmacology Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-HT2C Agonists Modulate Schizophrenia-Like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HT2C Agonists Modulate Schizophrenia-Like Behaviors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models | Brain & Behavior Research Foundation [bbrfoundation.org]
- 9. researchgate.net [researchgate.net]
Vabicaserin Hydrochloride: A Technical Guide to its 5-HT2C Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of Vabicaserin Hydrochloride for the serotonin 2C (5-HT2C) receptor. Vabicaserin (also known as SCA-136) is a potent and selective 5-HT2C receptor agonist that has been investigated for its potential therapeutic effects in a variety of central nervous system disorders. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the associated signaling pathways.
Quantitative Binding and Functional Affinity Data
This compound demonstrates high affinity and potent agonist activity at the human 5-HT2C receptor. The following tables summarize the key quantitative parameters from in vitro pharmacological studies.
| Parameter | Value (nM) | Receptor Subtype | Notes |
| Binding Affinity (Ki) | 3 | Human 5-HT2C | Determined by radioligand displacement assay using ¹²⁵I-(2,5-dimethoxy)phenylisopropylamine in Chinese hamster ovary (CHO) cell membranes expressing the receptor.[1][2] |
| 14 | Human 5-HT2B | Determined using [³H]5-HT. | |
| >150 | Other serotonin, noradrenergic, and dopaminergic receptors | Vabicaserin demonstrates over 50-fold selectivity for the 5-HT2C receptor. |
| Parameter | Value (nM) | Receptor Subtype | Notes |
| Functional Potency (EC50) | 8 | Human 5-HT2C | Measured by stimulation of 5-HT2C receptor-coupled calcium mobilization. Vabicaserin acts as a full agonist with a maximum effect (Emax) of 100%.[1][2] |
| Functional Activity | Antagonist | Human 5-HT2A | Vabicaserin exhibits antagonist activity at the 5-HT2A receptor. |
| Antagonist/Partial Agonist | Human 5-HT2B | The functional activity at the 5-HT2B receptor is dependent on the level of receptor expression in the transfected cells, showing antagonist or partial agonist behavior.[1][2] |
Experimental Protocols
The determination of Vabicaserin's binding affinity and functional potency at the 5-HT2C receptor involves standard in vitro pharmacological assays. Below are detailed methodologies for these key experiments.
Radioligand Binding Assay (Competition Assay)
This protocol outlines the steps to determine the binding affinity (Ki) of this compound for the 5-HT2C receptor.
1. Membrane Preparation:
-
Chinese hamster ovary (CHO) cells stably expressing the human 5-HT2C receptor are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the Bradford or BCA assay.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).
-
A fixed concentration of the radioligand, ¹²⁵I-(2,5-dimethoxy)phenylisopropylamine ([¹²⁵I]DOI), typically at a concentration close to its dissociation constant (Kd).
-
Increasing concentrations of the unlabeled competitor ligand, this compound.
-
The prepared cell membranes.
-
-
The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature) to allow the binding to reach equilibrium.
3. Separation of Bound and Unbound Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
4. Quantification:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
5. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a known 5-HT2C ligand) from the total binding.
-
The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of Vabicaserin that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Functional Assay
This protocol describes the method to assess the functional agonist activity of Vabicaserin at the 5-HT2C receptor by measuring intracellular calcium mobilization.
1. Cell Culture and Plating:
-
CHO cells stably expressing the human 5-HT2C receptor are cultured and seeded into 96-well or 384-well black-walled, clear-bottom plates.
-
The cells are grown to an appropriate confluency.
2. Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specific duration (e.g., 60 minutes) at 37°C. This allows the dye to enter the cells.
3. Compound Addition:
-
After dye loading and washing, the cells are treated with varying concentrations of this compound.
4. Signal Detection:
-
The fluorescence intensity is measured immediately after compound addition using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is recorded over time.
5. Data Analysis:
-
The peak fluorescence response for each concentration of Vabicaserin is determined.
-
The data are normalized to the maximum response and plotted against the logarithm of the Vabicaserin concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the EC50 value, which represents the concentration of Vabicaserin that produces 50% of the maximal response.
Visualizations
5-HT2C Receptor Signaling Pathway
The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[3][4][5] Activation of the receptor by an agonist like Vabicaserin initiates a cascade of intracellular events.
Caption: Canonical Gq/11 signaling pathway of the 5-HT2C receptor.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the logical flow of a competitive radioligand binding assay to determine the Ki of a test compound.
References
Preclinical Profile of Vabicaserin Hydrochloride: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vabicaserin Hydrochloride (SCA-136) is a potent and selective serotonin 5-HT2C receptor full agonist that was under development for the treatment of schizophrenia. This technical guide provides a comprehensive overview of the preclinical studies conducted on Vabicaserin, summarizing key data on its pharmacodynamics, pharmacokinetics, and safety profile. The information is intended to serve as a resource for researchers and drug development professionals interested in the pharmacology of 5-HT2C receptor agonists and their potential therapeutic applications. All quantitative data are presented in structured tables, and key experimental methodologies are detailed. Visualizations of signaling pathways and experimental workflows are provided to facilitate understanding.
Introduction
Vabicaserin was investigated as a novel therapeutic agent for schizophrenia based on the hypothesis that selective agonism at the 5-HT2C receptor could modulate dopaminergic pathways implicated in the pathophysiology of the disorder. The 5-HT2C receptor is a G-protein coupled receptor predominantly expressed in the central nervous system, including areas like the prefrontal cortex, nucleus accumbens, and ventral tegmental area. Activation of 5-HT2C receptors is known to modulate the release of dopamine and other neurotransmitters, suggesting a potential mechanism for antipsychotic efficacy with a potentially favorable side-effect profile compared to traditional antipsychotics. This whitepaper synthesizes the available preclinical data for this compound.
Pharmacodynamics
In Vitro Receptor Binding and Functional Activity
Vabicaserin demonstrates high affinity and selectivity for the human 5-HT2C receptor. In vitro studies have characterized its binding profile and functional activity at various serotonin receptor subtypes.
Data Presentation: Receptor Binding Affinity and Functional Activity of Vabicaserin
| Receptor Subtype | Ligand | Preparation | Ki (nM) | Reference |
| Human 5-HT2C | 125I-(2,5-dimethoxy)phenylisopropylamine | Chinese hamster ovary (CHO) cell membranes | 3 | [1] |
| Human 5-HT2B | [3H]5HT | - | 14 | [1] |
| Assay | Cell Line | EC50 (nM) | Emax (%) | Reference |
| 5-HT2C Receptor-Coupled Calcium Mobilization | Transfected cells | 8 | 100 (full agonist) | [1] |
Ki: Inhibition constant; EC50: Half-maximal effective concentration; Emax: Maximum effect.
Vabicaserin also exhibits antagonist activity at 5-HT2A and 5-HT2B receptors, which is dependent on the level of receptor expression in the transfected cells.[1] In native tissues, such as rat stomach fundus and human colonic longitudinal muscle which endogenously express 5-HT2B receptors, vabicaserin demonstrated competitive antagonism.[1]
In Vivo Pharmacodynamics
Preclinical in vivo studies in animal models have provided evidence for the antipsychotic potential of Vabicaserin. A key finding is its selective modulation of the mesolimbic dopamine system.
Data Presentation: Effect of Vabicaserin on Dopamine Levels
| Brain Region | Effect on Extracellular Dopamine | Species | Reference |
| Nucleus Accumbens | Decrease | Rat | [2][3] |
| Striatum | No effect | Rat | [2][3] |
This mesolimbic selectivity is a desirable characteristic for an antipsychotic agent, as it suggests a potential for efficacy against the positive symptoms of schizophrenia with a reduced risk of extrapyramidal side effects that are associated with dopamine blockade in the striatum.
Experimental Protocols
In Vitro Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of Vabicaserin for the human 5-HT2C receptor.
-
Methodology:
-
Preparation: Membranes were prepared from Chinese hamster ovary (CHO) cells stably expressing the human 5-HT2C receptor.
-
Radioligand: 125I-(2,5-dimethoxy)phenylisopropylamine was used as the radioligand.
-
Incubation: Cell membranes were incubated with the radioligand and varying concentrations of Vabicaserin.
-
Detection: The amount of bound radioligand was measured using a scintillation counter.
-
Analysis: The Ki value was calculated from the IC50 value (the concentration of Vabicaserin that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[1]
-
In Vitro Functional Assay (Calcium Mobilization)
-
Objective: To determine the functional activity (EC50 and Emax) of Vabicaserin at the 5-HT2C receptor.
-
Methodology:
-
Cell Line: A cell line stably expressing the human 5-HT2C receptor and coupled to a calcium-sensitive fluorescent dye was used.
-
Stimulation: Cells were stimulated with varying concentrations of Vabicaserin.
-
Detection: The increase in intracellular calcium concentration was measured by detecting the change in fluorescence.
-
Analysis: The EC50 and Emax values were determined by fitting the concentration-response data to a sigmoidal dose-response curve.[1]
-
In Vivo Microdialysis for Dopamine Measurement
-
Objective: To measure the effect of Vabicaserin on extracellular dopamine levels in the nucleus accumbens and striatum of freely moving rats.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats were used.[4]
-
Surgical Implantation: Rats were anesthetized, and guide cannulas were stereotaxically implanted targeting the nucleus accumbens and striatum.
-
Microdialysis Probe Insertion: After a recovery period, a microdialysis probe was inserted through the guide cannula.
-
Perfusion: The probe was perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples were collected at regular intervals before and after the administration of Vabicaserin.
-
Dopamine Analysis: The concentration of dopamine in the dialysate samples was quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: Changes in dopamine levels were expressed as a percentage of the baseline levels.[5][6]
-
Pharmacokinetics
The pharmacokinetic profile of Vabicaserin has been evaluated in several preclinical species and in humans. Vabicaserin is extensively metabolized, with notable species differences in the metabolic pathways.
Metabolism
The major metabolic pathways for Vabicaserin include carbamoyl glucuronidation, hydroxylation, and the formation of an imine and a nitrone.[7] Carbamoyl glucuronidation is the primary metabolic route in humans and a major pathway in mice, dogs, and monkeys, but a minor one in rats.[7][8][9] Oxidative metabolism is also significant in mice, dogs, and monkeys.[7]
Data Presentation: Systemic Exposure Ratios of Carbamoyl Glucuronide (CG) to Vabicaserin
| Species | Systemic Exposure Ratio (CG:Vabicaserin) | Reference |
| Human | Up to 29 | [8] |
| Monkey | ~12 | [8] |
| Dog | ~1.7 | [8] |
| Mouse | ~1.5 | [8] |
| Rat | Minor metabolite | [8][9] |
Excretion
Following a single oral dose, the metabolites of Vabicaserin are primarily excreted in the urine in mice and rats.[7]
Toxicology and Safety Pharmacology
A comprehensive preclinical safety evaluation is essential for any new drug candidate. For a related compound, there was no significant inhibition of the human ether-a-go-go-related gene (hERG) activity up to 30 µM in a patch clamp assay and no effect in a screening Ames test.[10] It also did not show significant inhibition of major CYP enzymes (CYP3A4, 2D6, 2C8, 2C9, 2C19, and 1A2) at concentrations up to 30 µM.[10] Specific toxicology and safety pharmacology data for Vabicaserin are not extensively available in the public domain. However, standard preclinical safety assessments would have been conducted according to ICH guidelines.
Safety Pharmacology Core Battery
The standard safety pharmacology core battery investigates the potential undesirable effects on vital functions, including the cardiovascular, respiratory, and central nervous systems.[11][12]
-
Cardiovascular System: Typically assessed via in vivo telemetry in a large animal species (e.g., dog or non-human primate) to monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters, including the QT interval. An in vitro hERG assay is also a critical component to assess the risk of QT prolongation.[13]
-
Respiratory System: Evaluated in conscious animals (e.g., rats) using methods like whole-body plethysmography to measure respiratory rate, tidal volume, and minute volume.[13]
-
Central Nervous System (CNS): Assessed using a functional observational battery (FOB) or Irwin test in rodents to evaluate behavioral, neurological, and autonomic effects.[13]
Visualizations
Signaling Pathway
Caption: Vabicaserin's agonism at the 5-HT2C receptor activates the Gq/PLC signaling cascade.
Experimental Workflow
Caption: Workflow for in vivo microdialysis to measure dopamine release in rats.
Logical Relationship
Caption: Logical flow of Vabicaserin's preclinical evaluation.
Conclusion
The preclinical data for this compound demonstrate that it is a potent and selective 5-HT2C receptor full agonist with a pharmacological profile consistent with potential antipsychotic activity. Its ability to selectively modulate dopamine in the mesolimbic pathway in rats provided a strong rationale for its clinical development in schizophrenia. The species differences in metabolism highlight the importance of careful selection of animal models for toxicological and pharmacokinetic studies. While clinical development of Vabicaserin was discontinued, the preclinical data remain a valuable resource for understanding the role of the 5-HT2C receptor in neuropsychiatric disorders and for the development of future selective 5-HT2C receptor agonists.
References
- 1. Characterization of vabicaserin (SCA-136), a selective 5-hydroxytryptamine 2C receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A 6-week randomized, double-blind, placebo-controlled, comparator referenced trial of vabicaserin in acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A systematic microdialysis study of dopamine transmission in the accumbens shell/core and prefrontal cortex after acute antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The shell of the nucleus accumbens has a higher dopamine response compared with the core after non-contingent intravenous ethanol administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of vabicaserin in mice, rats, dogs, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Diazepine Agonists of the 5‑HT2C Receptor with Unprecedented Selectivity: Discovery of Bexicaserin (LP352) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. altasciences.com [altasciences.com]
- 12. fda.gov [fda.gov]
- 13. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
Vabicaserin Hydrochloride: A Technical Safety Profile for Researchers
An In-depth Guide for Drug Development Professionals
This technical guide provides a comprehensive overview of the safety profile of Vabicaserin Hydrochloride (SCA-136), a potent and selective serotonin 5-HT2C receptor agonist. Developed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical and clinical research to inform on the safety and tolerability of this investigational compound. While clinical trial publications suggest a favorable safety profile, detailed quantitative data from these studies are not extensively available in the public domain. This guide therefore focuses on the established mechanism of action, qualitative safety findings from clinical research, and standard toxicological and safety assessment protocols relevant to this class of compounds.
Executive Summary
Vabicaserin is a full agonist of the 5-HT2C receptor, a G-protein coupled receptor primarily linked to the Gq/11 signaling pathway. This mechanism is understood to modulate dopaminergic and other neurotransmitter systems, which has been the basis for its investigation in psychiatric disorders such as schizophrenia. Preclinical studies have indicated that Vabicaserin can decrease dopamine levels in the nucleus accumbens, a key region in the brain's reward pathway, without significantly affecting striatal dopamine, suggesting a potential for antipsychotic efficacy with a reduced risk of extrapyramidal side effects.
Phase 2 clinical trials have been completed to assess the efficacy, safety, and tolerability of Vabicaserin. The most prominent of these, a 6-week randomized, double-blind, placebo-controlled study in patients with acute schizophrenia (NCT00265551), concluded that Vabicaserin was well-tolerated with no major safety concerns. A notable finding from this study was the absence of weight gain, a common and clinically significant adverse effect associated with many atypical antipsychotics, such as the comparator drug olanzapine.
Despite these positive qualitative findings, detailed quantitative safety data, including frequency tables of adverse events, specific changes in vital signs, and comprehensive laboratory parameter shifts from completed clinical trials, are not publicly available. This guide, therefore, provides a framework for understanding the safety profile of Vabicaserin by detailing its mechanism of action, summarizing the reported clinical safety outcomes, and outlining the standard experimental protocols for safety assessment in drug development.
Mechanism of Action and Signaling Pathway
Vabicaserin exerts its pharmacological effects primarily through the activation of the serotonin 5-HT2C receptor. As a full agonist, it mimics the action of the endogenous neurotransmitter serotonin at this receptor. The 5-HT2C receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the Gq/11 alpha subunit.
Upon agonist binding, the Gq/11 protein activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC). PKC then phosphorylates a variety of intracellular proteins, leading to a cascade of downstream cellular responses. There is also evidence that the 5-HT2C receptor can couple to other G-proteins, such as Gi/o and G12/13, suggesting a more complex signaling profile.
The activation of this pathway in specific brain regions is thought to underlie the therapeutic effects and the safety profile of Vabicaserin. For instance, activation of 5-HT2C receptors on GABAergic interneurons in the ventral tegmental area (VTA) can lead to an inhibition of dopamine neuron firing, resulting in reduced dopamine release in the mesolimbic pathway. This is the putative mechanism for its antipsychotic effects.
Preclinical Safety Profile
While specific preclinical toxicology reports for Vabicaserin are not publicly available, the development of a novel chemical entity for human use follows a standardized set of non-clinical safety studies. These studies are designed to identify potential target organs for toxicity, determine a safe starting dose for clinical trials, and establish safety parameters for clinical monitoring. The following outlines the likely experimental protocols that would have been employed for Vabicaserin.
Experimental Protocols
3.1.1 Acute Toxicity Studies
-
Objective: To determine the potential for toxicity after a single high dose of Vabicaserin.
-
Methodology: Typically conducted in two mammalian species (one rodent, e.g., rat, and one non-rodent, e.g., dog). Animals would receive a single oral dose of Vabicaserin at escalating concentrations. Observations would include clinical signs of toxicity, effects on body weight, and any instances of mortality over a 14-day period. A necropsy would be performed to identify any gross pathological changes.
3.1.2 Repeated-Dose Toxicity Studies
-
Objective: To evaluate the toxicological effects of Vabicaserin after repeated daily administration over various durations (e.g., 28 days, 90 days).
-
Methodology: Conducted in at least two species (one rodent and one non-rodent). Animals would be administered daily oral doses of Vabicaserin at multiple dose levels (low, medium, and high) and a control group would receive the vehicle. The study would include in-life observations (clinical signs, body weight, food consumption), and regular collection of blood and urine for hematology, clinical chemistry, and urinalysis. At the end of the study, a full necropsy and histopathological examination of all major organs and tissues would be performed.
3.1.3 Safety Pharmacology Studies
-
Objective: To assess the effects of Vabicaserin on vital physiological functions.
-
Methodology: A core battery of studies would investigate the effects on the central nervous system (e.g., behavioral assessments in rodents), cardiovascular system (e.g., telemetry in dogs to measure blood pressure, heart rate, and ECG), and respiratory system (e.g., plethysmography in rats).
3.1.4 Genotoxicity Studies
-
Objective: To assess the potential for Vabicaserin to cause genetic mutations or chromosomal damage.
-
Methodology: A standard battery of in vitro and in vivo tests would be conducted, including a bacterial reverse mutation assay (Ames test), an in vitro chromosomal aberration test in mammalian cells, and an in vivo micronucleus test in rodents.
3.1.5 Carcinogenicity Studies
-
Objective: To evaluate the tumorigenic potential of Vabicaserin after long-term administration.
-
Methodology: Typically conducted in two rodent species over the lifespan of the animals (e.g., 2 years in rats). Animals would receive daily doses of Vabicaserin, and the incidence and type of tumors would be compared between the treated and control groups.
Clinical Safety Profile
The clinical development of Vabicaserin included several Phase 1 and Phase 2 studies. The primary source of clinical safety information in the public domain comes from a Phase 2, 6-week, randomized, double-blind, placebo-controlled trial in 314 hospitalized subjects with acute schizophrenia (NCT00265551).
Summary of Clinical Safety Findings
In the aforementioned study, Vabicaserin was administered at doses of 200 mg/day and 400 mg/day. The key safety findings reported in the publication by Shen et al. (2014) are:
-
General Tolerability: Vabicaserin was reported to be well-tolerated at both doses studied.[1]
-
Major Safety Concerns: No major safety concerns were identified during the trial.[1]
-
Weight Gain: A significant finding was that Vabicaserin was not associated with weight gain, which was a notable advantage over the active comparator, olanzapine.[1]
-
Adverse Events: While the study concluded a favorable safety profile, a detailed breakdown of the incidence and frequency of specific adverse events was not provided in the publicly available abstract.
Table 1: Summary of Vabicaserin Clinical Trials
| Clinical Trial ID | Phase | Status | Condition | Intervention Arms |
| NCT00265551 | 2 | Completed | Acute Schizophrenia | Vabicaserin (200 mg/day, 400 mg/day), Olanzapine (15 mg/day), Placebo |
| NCT00563706 | 2 | Completed | Schizophrenia | Vabicaserin, Risperidone, Placebo |
| NCT00768612 | 2 | Withdrawn | Schizophrenia | Vabicaserin (50 mg/day, 150 mg/day, 300 mg/day), Risperidone (4 mg/day) |
| NCT00928551 | 1 | Completed | Healthy Subjects | Vabicaserin (single dose) |
Note: The withdrawal of NCT00768612 was not stated to be for safety reasons.
Clinical Trial Safety Monitoring Protocols
The safety of participants in the Vabicaserin clinical trials would have been monitored through a standardized set of procedures, in accordance with Good Clinical Practice (GCP) guidelines. While the specific protocol for each study is not fully public, the following represents a typical safety monitoring plan for a Phase 2 trial of a novel antipsychotic.
-
Adverse Event (AE) Monitoring: All adverse events, regardless of severity or perceived relationship to the study drug, would be recorded at each study visit. This includes spontaneous reports from the patient, observations by the clinical staff, and responses to open-ended questions.
-
Serious Adverse Event (SAE) Reporting: Any adverse event that resulted in death, was life-threatening, required hospitalization, resulted in persistent or significant disability, or was a congenital anomaly would be classified as an SAE and reported to the regulatory authorities and the institutional review board (IRB) within a specified timeframe.
-
Vital Signs: Blood pressure, heart rate, respiratory rate, and body temperature would be measured at regular intervals throughout the study (e.g., at screening, baseline, and at each study visit).
-
Body Weight and Body Mass Index (BMI): Given the known metabolic side effects of many antipsychotics, body weight and BMI would be closely monitored, likely at every study visit.
-
Electrocardiograms (ECGs): ECGs would be performed periodically to monitor for any effects on cardiac conduction, with a particular focus on the QTc interval, as QTc prolongation is a known risk with some psychiatric medications.
-
Clinical Laboratory Tests: A comprehensive panel of blood and urine tests would be conducted at baseline and at regular intervals. This would typically include:
-
Hematology: Complete blood count with differential.
-
Clinical Chemistry: Electrolytes, renal function tests (BUN, creatinine), liver function tests (ALT, AST, bilirubin), and metabolic parameters (glucose, lipids).
-
Urinalysis: Standard urinalysis panel.
-
-
Suicidality Assessment: Standardized scales, such as the Columbia-Suicide Severity Rating Scale (C-SSRS), would be used to monitor for any treatment-emergent suicidal ideation or behavior.
-
Extrapyramidal Symptom (EPS) Scales: Rating scales like the Simpson-Angus Scale (SAS) for parkinsonism, the Barnes Akathisia Rating Scale (BARS) for akathisia, and the Abnormal Involuntary Movement Scale (AIMS) for tardive dyskinesia would be administered to assess for motor side effects.
Discussion and Conclusion
The available evidence suggests that this compound possesses a generally favorable safety and tolerability profile, particularly in the context of its intended use as a treatment for schizophrenia. The lack of associated weight gain in a Phase 2 clinical trial is a significant potential advantage over existing second-generation antipsychotics.
The mechanism of action, as a selective 5-HT2C receptor agonist, provides a plausible rationale for its antipsychotic effects and its distinct side effect profile. The preclinical data, though not available in detail, would have followed a rigorous and standardized pathway to support its progression into clinical trials.
It is crucial to acknowledge the limitations of the publicly available data. The absence of detailed quantitative safety data from the clinical trials prevents a more granular assessment of the risks associated with Vabicaserin. A comprehensive understanding of its safety would require access to the full clinical study reports, including detailed tables of adverse events, laboratory abnormalities, and changes in vital signs.
For researchers and drug development professionals, Vabicaserin represents an interesting case study of a novel, non-dopamine-receptor-antagonist approach to treating psychosis. While its development appears to have been discontinued, the safety information that is available suggests that targeting the 5-HT2C receptor remains a viable strategy for developing antipsychotics with an improved metabolic profile. Future research in this area should aim for greater transparency in the reporting of detailed safety data to allow for a more complete and comparative assessment of novel therapeutic agents.
References
Vabicaserin Hydrochloride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vabicaserin hydrochloride is a selective serotonin 5-HT2C receptor agonist that has been investigated for its potential antipsychotic and anorectic effects. As with any drug candidate, a thorough understanding of its physicochemical properties is paramount for formulation development, analytical method validation, and ensuring therapeutic efficacy and safety. This technical guide provides an in-depth overview of the core solubility and stability characteristics of this compound, complete with detailed experimental protocols and visual workflows to support research and development activities.
Solubility Characteristics
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. This compound, as a salt form, is expected to exhibit aqueous solubility. However, available data presents some discrepancies, underscoring the importance of empirical verification.
Quantitative Solubility Data
Published solubility data for this compound is summarized below. The notable difference between reported experimental values and predictive models highlights the necessity for robust in-house determination.
| Solvent | Reported Solubility | Method | Source |
| Water (H₂O) | ≥30.5 mg/mL | Not Specified | --INVALID-LINK-- |
| Water (H₂O) | 0.252 mg/mL | Predicted (ALOGPS) | --INVALID-LINK-- |
| DMSO | ≥15.95 mg/mL | Not Specified | --INVALID-LINK-- |
| Ethanol (EtOH) | ≥6.32 mg/mL | With Ultrasonication | --INVALID-LINK-- |
Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)
The saturation shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution in equilibrium.[1]
Objective: To determine the equilibrium solubility of this compound in water at a specified temperature (e.g., 25°C and/or 37°C).
Materials:
-
This compound powder
-
Purified water (e.g., Milli-Q or equivalent)
-
Glass flasks or vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method for Vabicaserin.
Procedure:
-
Preparation: Add an excess amount of this compound powder to a flask. The excess should be sufficient to ensure that undissolved solids remain at the end of the experiment.[1]
-
Solvent Addition: Add a known volume of purified water to the flask.
-
Equilibration: Tightly cap the flask and place it in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed. Allow the mixture to shake for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[2][3]
-
Phase Separation: After equilibration, let the flasks stand to allow the excess solid to sediment.[1] To ensure complete removal of undissolved particles, withdraw an aliquot of the supernatant and clarify it by centrifugation or by passing it through a syringe filter.
-
pH Measurement: Measure the pH of the saturated solution.
-
Quantification: Dilute the clear, saturated solution with a suitable solvent (e.g., mobile phase) to a concentration within the calibrated range of the HPLC method. Analyze the sample and determine the concentration of Vabicaserin.
-
Calculation: The solubility is reported in mg/mL or mol/L based on the concentration measured in the saturated solution. The experiment should be performed in triplicate.[4]
Stability Profile
Assessing the stability of an API is a mandatory regulatory requirement to ensure its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[5][6]
Storage and Handling
Based on supplier recommendations, this compound is stable for several weeks at ambient temperature during shipping. For long-term storage, the following conditions are advised:
-
Short-term (days to weeks): 0 - 4°C, dry and dark.
-
Long-term (months to years): -20°C, dry and dark.
Experimental Protocol: Forced Degradation (Stress Testing)
Objective: To investigate the intrinsic stability of this compound under various stress conditions as recommended by ICH guidelines (Q1A).[5] The goal is to achieve 10-20% degradation to identify likely degradation pathways.[7]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) detector
-
Photo-stability chamber
-
Temperature-controlled oven
Procedure: A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent. This stock is then subjected to the following stress conditions in parallel experiments:
-
Acid Hydrolysis:
-
Mix the drug solution with an equal volume of 1 M HCl.
-
Incubate at an elevated temperature (e.g., 70°C) and collect samples at various time points (e.g., 0.5, 1, 2, 4, 8 hours).[8]
-
Before analysis, neutralize the samples with 1 M NaOH.
-
-
Base Hydrolysis:
-
Mix the drug solution with an equal volume of 1 M NaOH.
-
Maintain at room temperature or slightly elevated temperature, collecting samples over time.
-
Neutralize the samples with 1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the drug solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Keep the mixture at room temperature and monitor for degradation over 24-48 hours.[8]
-
-
Thermal Degradation:
-
Expose solid this compound powder to dry heat in an oven (e.g., 60-80°C).
-
Expose a solution of the drug to the same thermal stress.
-
Analyze samples at set intervals.
-
-
Photolytic Degradation:
-
Expose both the solid drug and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Analysis of Stressed Samples: All samples from the degradation studies should be analyzed by a stability-indicating HPLC-PDA method. The PDA detector is crucial for assessing peak purity and detecting the formation of new chromophores, helping to distinguish the parent drug from its degradation products.
Mechanism of Action & In Vitro Functional Assay
Vabicaserin is a potent and selective 5-HT2C receptor agonist.[9] The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily couples through the Gq/G11 signaling pathway.[10][11][12]
5-HT2C Receptor Signaling Pathway
Activation of the 5-HT2C receptor by an agonist like Vabicaserin initiates a downstream signaling cascade. The Gαq subunit activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm.[13] This transient increase in intracellular Ca²⁺ can be measured to quantify receptor activation.
Experimental Protocol: Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium following receptor activation, providing a quantitative measure of agonist potency (EC₅₀).[9][13]
Objective: To determine the potency (EC₅₀) of this compound at the human 5-HT2C receptor.
Materials:
-
Host cells stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium and reagents.
-
Black, clear-bottom 96-well or 384-well microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 5).[14]
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
A fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).[14][15]
Procedure:
-
Cell Plating: Seed the 5-HT2C-expressing cells into the microplates at a predetermined density and incubate overnight to allow for cell attachment.[14]
-
Compound Plate Preparation: Prepare a serial dilution of this compound in assay buffer at a concentration that is 3-5x the final desired concentration.
-
Dye Loading: Remove the culture medium from the cell plate and add the fluorescent calcium dye solution. Incubate the plate for 45-60 minutes at 37°C in the dark to allow the dye to enter the cells.[16]
-
Assay Execution:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
The instrument will first measure the baseline fluorescence of the cells in each well.
-
The automated liquid handler will then add the Vabicaserin solutions from the compound plate to the cell plate.
-
The instrument immediately begins to measure the change in fluorescence over time (typically 60-120 seconds) as intracellular calcium levels increase.[14]
-
-
Data Analysis:
-
The potency of Vabicaserin is determined by plotting the peak fluorescence response against the logarithm of the compound concentration.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression to calculate the EC₅₀ value, which is the concentration that produces 50% of the maximal response.
-
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. enamine.net [enamine.net]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of vabicaserin (SCA-136), a selective 5-hydroxytryptamine 2C receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 12. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bu.edu [bu.edu]
Methodological & Application
Vabicaserin Hydrochloride In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vabicaserin hydrochloride is a potent and selective serotonin 5-HT2C receptor full agonist that has been investigated for its therapeutic potential in psychiatric disorders, particularly schizophrenia. As an antagonist at 5-HT2A and 5-HT2B receptors, it exhibits a unique pharmacological profile. Preclinical in vivo studies are crucial for elucidating the mechanisms of action, efficacy, and safety of novel compounds like Vabicaserin. These application notes provide detailed protocols for key in vivo studies and summarize relevant quantitative data to guide researchers in the evaluation of Vabicaserin and similar compounds.
Signaling Pathway of Vabicaserin
Vabicaserin exerts its effects by activating the 5-HT2C receptor, a Gq protein-coupled receptor. This activation initiates a signaling cascade involving the stimulation of phospholipase C (PLC) and phospholipase A2 (PLA2). The activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately modulates neuronal excitability and neurotransmitter release.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical in vivo studies with Vabicaserin in rodents.
Table 1: Effects of Vabicaserin on Dopamine (DA) Neurotransmission in Rats
| Dosage and Route | Brain Region | Effect on Dopamine | Percent Change | Reference |
| 17 mg/kg i.p. | Striatum | Decrease | 39% | [1] |
| 3 mg/kg i.p. | Ventral Tegmental Area (VTA) | Decreased Firing Rate | 40% | [1] |
| 10 mg/kg i.p. | Ventral Tegmental Area (VTA) | Decreased Firing Rate | 50% | [1] |
| 17 mg/kg i.p. | Ventral Tegmental Area (VTA) | Decreased Firing Rate | 65% | [1] |
Table 2: Pharmacokinetic Parameters of Vabicaserin in Rats (Single Oral Dose)
| Parameter | Value | Notes |
| Metabolism | Extensive | Oxidative metabolism is the major pathway. |
| Excretion | Primarily via urine | After a single oral dose.[2] |
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Measurement of Dopamine and Glutamate in the Rat Brain
This protocol describes the use of in vivo microdialysis to measure extracellular levels of dopamine and glutamate in the nucleus accumbens and medial prefrontal cortex of awake, freely moving rats following administration of Vabicaserin.
Experimental Workflow
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12) and guide cannulae
-
Surgical instruments
-
Anesthetic (e.g., isoflurane)
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl2, pH 7.4
-
HPLC system with electrochemical or mass spectrometric detection
-
Perfusion pump and fraction collector
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Surgically expose the skull and drill a small hole over the target brain region (e.g., Nucleus Accumbens: AP +1.7mm, ML ±1.6mm, DV -7.8mm from bregma).
-
Implant the guide cannula and secure it with dental cement.
-
Allow the animal to recover for 7-10 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region of the awake rat.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a 2-hour equilibration period.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Prepare Vabicaserin solution in a suitable vehicle (e.g., saline).
-
Administer Vabicaserin via the desired route (e.g., intraperitoneal injection).
-
Continue collecting dialysate samples for at least 3-4 hours post-administration.
-
Analyze the dialysate samples for dopamine and glutamate concentrations using HPLC-ECD or LC-MS/MS.
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the baseline average.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare post-treatment levels to baseline and between different dose groups.
-
Protocol 2: Acute Refeeding Assay in Fasted Rats
This assay is used to evaluate the anorectic effects of Vabicaserin, a known effect of 5-HT2C receptor agonists.
Experimental Workflow
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Standard rat chow
-
Cages with wire mesh floors to prevent coprophagy
-
Electronic balance
Procedure:
-
Acclimation and Fasting:
-
Individually house the rats and acclimate them to the testing environment for several days.
-
Fast the rats overnight (approximately 18 hours) with free access to water.
-
-
Drug Administration and Feeding:
-
Prepare Vabicaserin solution in a suitable vehicle.
-
Administer Vabicaserin or vehicle via the desired route (e.g., oral gavage or intraperitoneal injection).
-
30-60 minutes after drug administration, present a pre-weighed amount of standard chow to each rat.
-
-
Measurement of Food Intake:
-
Measure the amount of food consumed at specific time points (e.g., 1, 2, and 4 hours) by weighing the remaining food and any spillage.
-
-
Data Analysis:
-
Calculate the cumulative food intake for each rat.
-
Compare the food intake between Vabicaserin-treated groups and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Conclusion
The provided protocols and data serve as a foundational guide for conducting in vivo studies on this compound. These experiments are critical for characterizing its pharmacological effects on neurotransmitter systems and behavior. Researchers should adapt these protocols based on their specific experimental goals and adhere to all institutional animal care and use guidelines. The detailed methodologies and structured data presentation aim to facilitate the design of robust preclinical studies and contribute to the broader understanding of 5-HT2C receptor agonists in drug development.
References
Vabicaserin Hydrochloride: Application Notes and Protocols for Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vabicaserin Hydrochloride is a potent and selective full agonist of the serotonin 5-HT2C receptor.[1][2] As a G protein-coupled receptor (GPCR), the 5-HT2C receptor is a significant target in the development of therapeutics for a range of neuropsychiatric disorders.[3] Vabicaserin has demonstrated efficacy in preclinical models of psychosis and has been investigated for its potential in treating schizophrenia.[4] This document provides detailed application notes and protocols for the in vitro characterization of this compound using cell-based assays.
Mechanism of Action and Signaling Pathway
Vabicaserin selectively binds to and activates the 5-HT2C receptor. The 5-HT2C receptor is primarily coupled to the Gq/11 G protein pathway.[3] Upon agonist binding, the activated Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC), which phosphorylates various downstream targets, leading to a cellular response.
Data Presentation: In Vitro Pharmacology of Vabicaserin
The following tables summarize the quantitative data for this compound in key in vitro assays.
Table 1: Receptor Binding Affinity
| Receptor | Radioligand | Cell Line | K_i_ (nM) | Reference |
| Human 5-HT2C | [¹²⁵I]DOI | CHO | 3 | [1] |
| Human 5-HT2B | [³H]5-HT | CHO | 14 | [1] |
| Human 5-HT2A | [¹²⁵I]DOI | CHO | >1650 (IC₅₀) | [1] |
Table 2: Functional Potency in Cell-Based Assays
| Assay | Cell Line | Parameter | Value | Reference |
| Calcium Mobilization | CHO-K1/5-HT2C | EC₅₀ (nM) | 8 | [1] |
| Calcium Mobilization | CHO-K1/5-HT2C | Eₘₐₓ (%) | 100 (full agonist) | [1] |
| IP1 Accumulation | CHO-K1/5-HT2C | EC₅₀ (nM) | Comparable to Calcium Mobilization | [5] |
Experimental Protocols
Cell Culture of CHO-K1 Cells Stably Expressing Human 5-HT2C Receptors
A clonal Chinese Hamster Ovary (CHO-K1) cell line stably expressing the human 5-HT2C receptor is recommended for these assays.[3]
Materials:
-
CHO-K1/5-HT2C stable cell line
-
Culture Medium: Ham's F-12K with 10% Fetal Bovine Serum (FBS) and 400 µg/ml Geneticin (G418).[3]
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
0.25% Trypsin-EDTA
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Thawing Cells: Thaw the vial of cells rapidly in a 37°C water bath. Decontaminate the vial with 70% ethanol and transfer the contents to a centrifuge tube containing 9 ml of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Cell Maintenance: Culture the cells in T-75 flasks. When cells reach 80-90% confluency, subculture them.
-
Subculturing:
-
Aspirate the culture medium and wash the cell monolayer with PBS.
-
Add 2-3 ml of Trypsin-EDTA and incubate at 37°C for 2-5 minutes until cells detach.
-
Neutralize the trypsin with 7-8 ml of complete growth medium and gently pipette to create a single-cell suspension.
-
Seed new flasks at a ratio of 1:5 to 1:10. Change the medium every 2-3 days.
-
Radioligand Binding Assay
This assay measures the affinity of Vabicaserin for the 5-HT2C receptor by competing with a radiolabeled ligand.
Materials:
-
CHO-K1/5-HT2C cell membranes
-
Radioligand: [¹²⁵I]DOI (2,5-dimethoxy-4-iodoamphetamine)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
This compound (serial dilutions)
-
Non-specific binding control: 10 µM Mianserin
-
Glass fiber filters (e.g., GF/C)
-
Filtration apparatus
-
Scintillation counter and cocktail
Protocol:
-
Membrane Preparation:
-
Harvest cultured cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
-
Binding Reaction:
-
In a 96-well plate, add 50 µl of assay buffer, 50 µl of radioligand ([¹²⁵I]DOI at a final concentration of ~0.1-0.5 nM), and 50 µl of various concentrations of Vabicaserin.
-
For total binding, add 50 µl of assay buffer instead of Vabicaserin.
-
For non-specific binding, add 50 µl of 10 µM Mianserin.
-
Add 100 µl of the cell membrane preparation (5-20 µg of protein).
-
Incubate at room temperature for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the reaction mixture through glass fiber filters pre-soaked in assay buffer.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of Vabicaserin to determine the IC₅₀ value.
-
Calculate the inhibition constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of the 5-HT2C receptor by Vabicaserin.
Materials:
-
CHO-K1/5-HT2C cells
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (optional, to prevent dye leakage)
-
This compound (serial dilutions)
-
Fluorescence plate reader with automated injection (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Seeding: Seed CHO-K1/5-HT2C cells into 96-well plates at a density of 40,000-60,000 cells per well and culture overnight.
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions.
-
Aspirate the culture medium from the wells and add 100 µl of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Addition and Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically inject a specified volume of Vabicaserin solution at various concentrations.
-
Continue to record the fluorescence signal for 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the log concentration of Vabicaserin.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a more direct measure of PLC activation by quantifying the accumulation of IP1, a stable downstream metabolite of IP3. HTRF-based assays are commonly used for this purpose.[5][6]
Materials:
-
CHO-K1/5-HT2C cells
-
White 384-well plates
-
IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1-cryptate antibody)
-
Stimulation Buffer (provided in the kit or HBSS with 20 mM HEPES)
-
Lithium Chloride (LiCl)
-
This compound (serial dilutions)
-
HTRF-compatible plate reader
Protocol:
-
Cell Seeding: Seed CHO-K1/5-HT2C cells into 384-well plates at a density of 10,000-20,000 cells per well and culture overnight.
-
Cell Stimulation:
-
Aspirate the culture medium.
-
Add stimulation buffer containing LiCl (to inhibit IP1 degradation) and various concentrations of Vabicaserin.
-
Incubate at 37°C for 30-60 minutes.[6]
-
-
Lysis and Detection:
-
Add the IP1-d2 conjugate to all wells.
-
Add the anti-IP1-cryptate antibody to all wells.
-
Incubate at room temperature for 60 minutes in the dark.
-
-
Measurement and Analysis:
-
Read the plate on an HTRF-compatible plate reader at the appropriate emission wavelengths for the donor and acceptor fluorophores.
-
Calculate the HTRF ratio (Acceptor signal / Donor signal * 10,000).
-
The HTRF signal is inversely proportional to the amount of IP1 produced.
-
Plot the HTRF ratio against the log concentration of Vabicaserin to determine the EC₅₀ value.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro characterization of this compound. These assays are essential for determining the binding affinity, functional potency, and mechanism of action of Vabicaserin as a selective 5-HT2C receptor agonist. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for research and drug development purposes.
References
- 1. Characterization of vabicaserin (SCA-136), a selective 5-hydroxytryptamine 2C receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. genscript.com [genscript.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of an improved IP(1) assay for the characterization of 5-HT(2C) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
Vabicaserin Hydrochloride: Application Notes and Protocols for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vabicaserin hydrochloride is a potent and selective serotonin 5-HT2C receptor agonist that has been investigated for its therapeutic potential in various central nervous system disorders, including schizophrenia. Preclinical animal studies are a cornerstone of drug development, providing essential data on pharmacokinetics (PK), pharmacodynamics (PD), and toxicology. This document provides a compilation of available information on the dosage of this compound used in various animal models, alongside relevant experimental protocols and visualizations to guide researchers in designing their studies.
Data Presentation: this compound Dosage in Animal Studies
The following tables summarize the quantitative dosage data for this compound from published preclinical studies. It is important to note that while some studies provide specific dosage information, detailed experimental protocols are not always publicly available.
Table 1: Single-Dose Pharmacokinetic Studies
| Animal Model | Strain | Route of Administration | Dose (mg/kg) | Key Findings |
| Mouse | Not Specified | Oral | 50 | Unchanged drug represented less than 19% of total plasma radioactivity. |
| Rat | Not Specified | Oral | 5 | Unchanged drug represented less than 20% of total plasma radioactivity. |
| Dog | Not Specified | Oral | 15 | Unchanged drug represented less than 35% of total plasma radioactivity. |
Table 2: Pharmacodynamic Studies in Rodents
| Animal Model | Strain | Route of Administration | Dose (mg/kg) | Pharmacodynamic Endpoint |
| Rodent | Not Specified | Intraperitoneal (i.p.) | 3, 10, 17 | Investigation of effects on dopamine levels. |
| Rodent | Not Specified | Subcutaneous (s.c.) | 3, 3.2, 10, 17 | Assessment of dopamine synthesis and receptor occupancy. |
Table 3: Toxicology Studies
| Animal Model | Strain | Route of Administration | Dose Levels | Study Type | Observations |
| Mouse | NMRI | Oral | Not Specified | Acute Toxicity | Clinical signs observed at low and high doses. |
| Rat | Wistar | Oral & Intravenous | Not Specified | Acute Toxicity | Clinical signs observed at low and high doses. |
Note: Specific dose levels (e.g., mg/kg) for the toxicology studies in mice and rats were not detailed in the available literature. The studies reported observing expected pharmacological effects at low doses and more severe signs at higher doses.
Experimental Protocols
Detailed, step-by-step protocols for the administration of this compound are not extensively reported in the public domain. However, based on standard laboratory procedures for similar compounds, the following general protocols can be inferred.
General Protocol for Oral Administration (Gavage) in Rodents
-
Preparation of Dosing Solution:
-
This compound should be dissolved or suspended in a suitable vehicle. Common vehicles for oral gavage in rodents include water, saline, or a 0.5% methylcellulose solution. The choice of vehicle should be based on the solubility of the compound and its compatibility with the animal model.
-
The concentration of the dosing solution should be calculated to deliver the desired dose in a volume appropriate for the animal's size (typically 5-10 mL/kg for rats and 10-20 mL/kg for mice).
-
-
Animal Handling and Dosing:
-
Animals should be fasted overnight prior to dosing to ensure consistent absorption, unless otherwise specified by the study design.
-
The animal should be gently restrained.
-
A gavage needle of appropriate size for the animal should be used.
-
The gavage needle is carefully inserted into the esophagus and advanced into the stomach.
-
The dosing solution is administered slowly.
-
The animal should be monitored briefly after dosing for any signs of distress.
-
General Protocol for Parenteral Administration (i.p. or s.c.) in Rodents
-
Preparation of Dosing Solution:
-
For intraperitoneal (i.p.) or subcutaneous (s.c.) injection, this compound should be dissolved in a sterile, isotonic vehicle such as saline or phosphate-buffered saline (PBS).
-
The solution should be filtered through a 0.22 µm filter to ensure sterility.
-
-
Animal Handling and Dosing:
-
The animal should be properly restrained.
-
For i.p. injection, the needle is inserted into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
For s.c. injection, a fold of skin is lifted, and the needle is inserted into the subcutaneous space.
-
The solution is injected, and the needle is withdrawn.
-
Mandatory Visualizations
Signaling Pathway of 5-HT2C Receptor Agonists
Caption: Vabicaserin acts as an agonist at the 5-HT2C receptor, activating downstream signaling pathways.
Experimental Workflow for a Pharmacokinetic Study
Caption: A typical workflow for conducting a pharmacokinetic study of Vabicaserin in an animal model.
Logical Relationship for Dose Selection in Preclinical Studies
Caption: A logical flow for selecting appropriate doses for different types of preclinical studies.
Conclusion
The provided information offers a starting point for researchers designing animal studies with this compound. The available data indicates that the compound has been evaluated in a range of species using various routes of administration. However, for the development of detailed, specific experimental protocols, it is recommended that researchers consult more comprehensive, non-public regulatory submission documents or conduct pilot studies to determine the optimal dosage and administration parameters for their specific research questions and animal models. Careful consideration of animal welfare and adherence to institutional guidelines are paramount in all animal research.
Vabicaserin Hydrochloride: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vabicaserin Hydrochloride is a potent and selective full agonist for the serotonin 5-HT2C receptor. It also exhibits antagonist activity at the 5-HT2B receptor and has significantly lower affinity for the 5-HT2A receptor. Its mechanism of action, primarily the modulation of mesolimbic dopamine release, has prompted investigation into its therapeutic potential for psychiatric disorders, particularly schizophrenia. These application notes provide detailed protocols for in vitro and in vivo experimental designs to characterize the pharmacological profile of this compound and evaluate its potential efficacy.
Introduction
This compound's unique pharmacological profile as a selective 5-HT2C agonist suggests its utility in treating conditions associated with dysregulated dopaminergic neurotransmission. Activation of 5-HT2C receptors is known to inhibit dopamine release in the mesolimbic pathway, a key target for antipsychotic drug action. Furthermore, Vabicaserin has been observed to increase acetylcholine and glutamate levels in the prefrontal cortex, suggesting potential benefits for the cognitive symptoms of schizophrenia. Preclinical and clinical studies have explored its efficacy and safety, providing a foundation for further investigation.
Data Presentation
Table 1: In Vitro Pharmacological Profile of Vabicaserin
| Parameter | Receptor | Value | Species | Assay Type |
| Binding Affinity (Ki) | 5-HT2C | 3 nM | Human | Radioligand Binding |
| 5-HT2B | 14 nM | Human | Radioligand Binding | |
| Functional Potency (EC50) | 5-HT2C | 8 nM | Human | Calcium Mobilization |
| Functional Activity | 5-HT2C | Full Agonist (100% Emax) | Human | Calcium Mobilization |
| 5-HT2B | Antagonist/Partial Agonist | Human/Rat | Functional Assays | |
| 5-HT2A | Weak Antagonist (IC50 = 1,650 nM) | Human | Functional Assays |
Data compiled from publicly available research.
Table 2: Clinical Trial Dosing and Efficacy Summary for Schizophrenia
| Dose | Primary Outcome Measure | Result |
| 200 mg/day | Change in PANSS Positive Subscale Score | Significant improvement vs. placebo |
| 400 mg/day | Change in PANSS Positive Subscale Score | Trend towards improvement, not statistically significant |
PANSS: Positive and Negative Syndrome Scale. Data from a 6-week, randomized, double-blind, placebo-controlled trial.[1][2]
Signaling Pathway
Activation of the 5-HT2C receptor by Vabicaserin initiates a signaling cascade characteristic of Gq/11-coupled G protein-coupled receptors (GPCRs). This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling pathway ultimately modulates neuronal excitability and neurotransmitter release.
Experimental Protocols
In Vitro Characterization
This protocol determines the binding affinity (Ki) of this compound for the human 5-HT2C receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2C receptor
-
Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4)[3]
-
Radioligand: [³H]-Mesulergine or ¹²⁵I-(2,5-dimethoxy)phenylisopropylamine
-
Non-specific binding control: 10 µM Serotonin or Mianserin
-
This compound stock solution
-
Glass fiber filters (e.g., GF/C)
-
Scintillation fluid and counter
Procedure:
-
Prepare cell membranes from HEK293 or CHO cells expressing the 5-HT2C receptor.
-
In a 96-well plate, add assay buffer, a fixed concentration of radioligand (at its Kd), and varying concentrations of this compound.
-
For total binding, add vehicle instead of Vabicaserin. For non-specific binding, add the non-specific binding control.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify radioactivity using a scintillation counter.
-
Calculate specific binding and determine the IC50 of Vabicaserin. Convert the IC50 to Ki using the Cheng-Prusoff equation.
This functional assay measures the ability of this compound to activate the 5-HT2C receptor and elicit an intracellular calcium response.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2C receptor
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound stock solution
-
A fluorescent plate reader with an injection port
Procedure:
-
Seed the cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescent plate reader and measure baseline fluorescence.
-
Inject varying concentrations of this compound into the wells.
-
Immediately measure the change in fluorescence over time.
-
Determine the maximum fluorescence response for each concentration.
-
Plot the concentration-response curve and calculate the EC50 and Emax values.
In Vivo Evaluation
This model assesses the potential antipsychotic-like activity of this compound by measuring its ability to reverse hyperlocomotion induced by the NMDA receptor antagonist phencyclidine (PCP).
Animals:
-
Male C57BL/6 mice or Sprague-Dawley rats
Materials:
-
This compound
-
Phencyclidine (PCP)
-
Vehicle (e.g., saline or 0.5% methylcellulose)
-
Open-field activity chambers equipped with infrared beams
Procedure:
-
Habituate the animals to the open-field chambers for at least 30 minutes one day prior to testing.
-
On the test day, administer this compound (e.g., 1-30 mg/kg, intraperitoneally or orally) or vehicle.
-
After a pretreatment period (e.g., 30-60 minutes), administer PCP (e.g., 5 mg/kg, intraperitoneally) or vehicle.
-
Immediately place the animals in the open-field chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.
-
Analyze the data to determine if this compound significantly attenuates PCP-induced hyperlocomotion compared to the vehicle-treated group.
This test evaluates the potential of this compound to induce catalepsy, a common side effect of typical antipsychotics.
Animals:
-
Male Sprague-Dawley rats
Materials:
-
This compound
-
Positive control (e.g., Haloperidol, 1 mg/kg)
-
Vehicle
-
A horizontal bar raised approximately 9 cm from the surface
Procedure:
-
Administer this compound (at doses tested in the efficacy model), Haloperidol, or vehicle.
-
At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws on the horizontal bar.
-
Measure the time it takes for the rat to remove both forepaws from the bar (latency to descend). A common criterion for catalepsy is remaining in this posture for at least 20 seconds.
-
Compare the catalepsy scores of the Vabicaserin-treated group to the vehicle and Haloperidol-treated groups.
Disclaimer
These protocols are intended as a guide and may require optimization based on specific laboratory conditions, cell lines, and animal strains. It is essential to adhere to all applicable safety guidelines and animal welfare regulations.
References
Application Notes and Protocols: Vabicaserin Hydrochloride Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vabicaserin Hydrochloride is a potent and selective full agonist for the serotonin 5-HT2C receptor.[1][2][3] It has been investigated for its potential therapeutic effects in various central nervous system disorders, including schizophrenia.[1][4][5][6][7] Characterizing the binding of Vabicaserin and other ligands to the 5-HT2C receptor is crucial for drug discovery and development. This document provides a detailed protocol for a radioligand binding assay to determine the binding affinity of this compound for the human 5-HT2C receptor.
Mechanism of Action
Vabicaserin acts as a selective 5-HT2C receptor full agonist.[1] By activating these receptors, it can modulate the release of various neurotransmitters. For instance, it inhibits dopamine release in the mesolimbic pathway, which is thought to contribute to its potential antipsychotic effects.[1][4] Furthermore, it may increase acetylcholine and glutamate levels in the prefrontal cortex, suggesting potential benefits for cognitive symptoms.[1]
Data Presentation
Binding Affinity and Functional Potency of Vabicaserin
| Parameter | Value | Receptor | Notes |
| Ki | 3 nM | Human 5-HT2C | Inhibition constant determined by radioligand displacement assay.[1][2][3][] |
| EC50 | 8 nM | Human 5-HT2C | Half maximal effective concentration in a functional assay (e.g., calcium mobilization).[1][3][][9] |
| IA | 100% | Human 5-HT2C | Intrinsic activity relative to serotonin, indicating it is a full agonist.[1] |
Selectivity Profile of Vabicaserin
| Receptor | Binding Affinity (Ki or IC50) | Notes |
| 5-HT2C | 3 nM (Ki) | Primary target.[1][2][3][] |
| 5-HT2B | 14 nM (Ki) / 29 nM (IC50) | Vabicaserin acts as an antagonist at this receptor.[1][3] |
| 5-HT2A | 1,650 nM (IC50) | Very weak antagonist activity, not considered clinically significant.[1] |
Experimental Protocols
Radioligand Binding Assay for Vabicaserin at the 5-HT2C Receptor
This protocol is designed to determine the binding affinity (Ki) of this compound for the human 5-HT2C receptor expressed in a suitable cell line (e.g., CHO-K1 or HEK293 cells) using a competition binding assay with a suitable radioligand such as [¹²⁵I]-(2,5-dimethoxy)phenylisopropylamine ([¹²⁵I]-DOI).[2][10]
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT2C receptor.[2][10][11]
-
Radioligand: [¹²⁵I]-(2,5-dimethoxy)phenylisopropylamine ([¹²⁵I]-DOI).[2][10]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand, such as 1 µM mianserin or 10 µM 5-HT.[11]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well Filter Plates: GF/B or GF/C filter plates.[12]
-
Scintillation Fluid.
-
Microplate Scintillation Counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, cell membranes, and the non-specific binding control.
-
Test Compound: Assay buffer, radioligand, cell membranes, and the desired concentration of this compound.
-
-
Incubation: Incubate the plate at room temperature (approximately 25°C) for 60 minutes to allow the binding to reach equilibrium.[11]
-
Termination of Binding: Rapidly filter the contents of each well through the 96-well filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with cold wash buffer to remove unbound radioligand.[11]
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of Vabicaserin that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
References
- 1. Vabicaserin - Wikipedia [en.wikipedia.org]
- 2. Characterization of vabicaserin (SCA-136), a selective 5-hydroxytryptamine 2C receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prediction of Efficacy of Vabicaserin, a 5-HT2C Agonist, for the Treatment of Schizophrenia Using a Quantitative Systems Pharmacology Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 9. This compound (Synonyms: SCA 136) [dcchemicals.com]
- 10. Diazepine Agonists of the 5‑HT2C Receptor with Unprecedented Selectivity: Discovery of Bexicaserin (LP352) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Calcium Mobilization Assay for the Characterization of Vabicaserin Hydrochloride, a 5-HT2C Receptor Agonist
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vabicaserin Hydrochloride is a potent and selective agonist of the 5-hydroxytryptamine 2C (5-HT2C) receptor.[1][2][3] The 5-HT2C receptor, a G-protein coupled receptor (GPCR), is primarily expressed in the central nervous system and is a significant target for therapeutic intervention in a variety of disorders.[1][4] Upon agonist binding, the 5-HT2C receptor couples to Gq/11 proteins, activating phospholipase C (PLC).[5][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[5][6] This increase in intracellular calcium can be quantified using fluorescent calcium indicators, providing a robust method for assessing receptor activation.
This application note provides a detailed protocol for a no-wash, fluorescence-based calcium mobilization assay to characterize the activity of this compound on the human 5-HT2C receptor expressed in a recombinant cell line.
Data Presentation
The following table summarizes the in vitro pharmacology of this compound at the human 5-HT2C receptor.
| Parameter | Value | Cell Line | Reference |
| EC50 (Calcium Mobilization) | 8 nM | CHO | [1][2] |
| Emax (Calcium Mobilization) | 100% (Full Agonist) | CHO | [1][2] |
| Ki (Binding Affinity) | 3 nM | CHO | [1][2] |
Signaling Pathway
The activation of the 5-HT2C receptor by Vabicaserin leads to a cascade of intracellular events culminating in the release of calcium.
Caption: Vabicaserin-induced 5-HT2C receptor signaling cascade.
Experimental Protocol: Calcium Mobilization Assay
This protocol outlines the steps for measuring this compound-induced calcium mobilization in a cell line stably expressing the human 5-HT2C receptor.
Experimental Workflow
Caption: Workflow for the calcium mobilization assay.
Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2C receptor.
-
This compound: Prepare a stock solution in DMSO and dilute to desired concentrations in assay buffer.
-
Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye: Fluo-4 AM or an equivalent no-wash calcium assay kit.
-
Probenecid: (Optional, for cell lines with active organic anion transporters).
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Instrumentation: A fluorescence imaging plate reader (FLIPR) or a microplate reader with automated liquid handling capable of kinetic fluorescence reading.
Procedure
1. Cell Plating: a. The day before the assay, seed the 5-HT2C expressing cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.[7][8] b. Incubate the plates overnight at 37°C in a 5% CO2 incubator.[7][8]
2. Dye Loading: a. On the day of the assay, prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions. If necessary, supplement the buffer with probenecid.[7][8] b. Remove the cell culture medium from the wells and add the dye loading buffer. c. Incubate the plate for 1 hour at 37°C, protected from light.[7][8]
3. Compound Preparation: a. Prepare a serial dilution of this compound in assay buffer at a concentration that is 5-10 times the final desired concentration. b. Include a vehicle control (assay buffer with the same final concentration of DMSO as the highest drug concentration) and a positive control (a known 5-HT2C agonist).
4. Calcium Flux Measurement: a. Set up the fluorescence plate reader to measure fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4). b. Place the cell plate and the compound plate into the instrument. c. Establish a stable baseline fluorescence reading for approximately 10-20 seconds. d. The instrument will then automatically add the this compound dilutions to the respective wells. e. Immediately after compound addition, continuously record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
5. Data Analysis: a. The response is typically quantified as the change in fluorescence intensity from the baseline to the peak. b. Normalize the data to the vehicle control (0% response) and a maximal agonist concentration (100% response). c. Plot the normalized response against the logarithm of the this compound concentration. d. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value.
Expected Results
Treatment of 5-HT2C expressing cells with this compound is expected to result in a dose-dependent increase in intracellular calcium. The calculated EC50 should be in the low nanomolar range, consistent with published data.[1][2] No significant response should be observed in parental cells not expressing the 5-HT2C receptor.
References
- 1. Characterization of vabicaserin (SCA-136), a selective 5-hydroxytryptamine 2C receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 887258-94-8 | 5-HT Receptor | MOLNOVA [molnova.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 5. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]
- 6. Ligand-directed serotonin 5-HT2C receptor desensitization and sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
Vabicaserin Hydrochloride: Application Notes for Studying Dopamine Release Modulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Vabicaserin Hydrochloride as a tool for investigating the modulation of dopamine release. Vabicaserin is a potent and selective serotonin 5-HT2C receptor agonist. Its unique mechanism of action, primarily targeting the mesolimbic dopamine system, makes it a valuable pharmacological instrument for preclinical research in neuropsychiatric disorders.
Mechanism of Action
This compound exerts its effects by selectively binding to and activating the 5-HT2C receptor, a G-protein coupled receptor.[1] Activation of 5-HT2C receptors on GABAergic interneurons in the ventral tegmental area (VTA) leads to an inhibition of dopaminergic neuron firing. This, in turn, results in a decrease in dopamine release in projection areas such as the nucleus accumbens, with minimal impact on the nigrostriatal dopamine pathway.[2][3] This mesolimbic selectivity is a key feature of Vabicaserin, suggesting its potential to modulate reward-related behaviors without inducing the extrapyramidal side effects associated with less selective dopamine-modulating agents.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Value | Species/System | Reference |
| Ki (5-HT2C Receptor) | 3 nM | Human (CHO cells) | [4] |
| Ki (5-HT2B Receptor) | 14 nM | Human | [4] |
| EC50 (Calcium Mobilization) | 8 nM | 5-HT2C transfected cells | [4] |
| Functional Activity | Full Agonist | 5-HT2C Receptor | [4] |
Table 2: Preclinical In Vivo Effects on Dopamine Neurochemistry
| Endpoint | Dose & Route | Effect | Brain Region | Species | Reference |
| Dopamine Levels | 17 mg/kg, i.p. | ↓ 39% | Striatum | Rodent | [2] |
| VTA Dopamine Firing | 3, 10, 17 mg/kg, i.p. | ↓ 40%, 50%, 65% | VTA | Rodent | [2] |
| Dopamine Synthesis | 3, 10 mg/kg, s.c. | ↓ 27%, 44% | - | Rodent | [2] |
| Extracellular Dopamine | - | Decreased | Nucleus Accumbens | Rat | [3][5] |
Signaling Pathway
Activation of the 5-HT2C receptor by Vabicaserin initiates a downstream signaling cascade mediated by Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and research objectives.
In Vivo Microdialysis for Dopamine Measurement
This protocol describes the measurement of extracellular dopamine levels in the nucleus accumbens of freely moving rats following administration of this compound.
Experimental Workflow
Materials:
-
This compound
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane)
-
Microdialysis probes (e.g., 2mm membrane)
-
Guide cannulae
-
Microinfusion pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, buffered to pH 7.4.
-
HPLC system with electrochemical detection (HPLC-ECD)
Procedure:
-
Stereotaxic Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula aimed at the nucleus accumbens. Secure the cannula with dental cement and allow the animal to recover for 5-7 days.
-
Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the nucleus accumbens of the awake, freely moving rat.
-
Perfusion and Equilibration: Begin perfusing the probe with aCSF at a flow rate of 1-2 µL/min. Allow the system to equilibrate for at least 1-2 hours to achieve a stable baseline of dopamine.
-
Baseline Sample Collection: Collect 3-4 baseline dialysate samples (e.g., every 20 minutes).
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at the desired dose.
-
Post-treatment Sample Collection: Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
Sample Analysis: Analyze the dialysate samples for dopamine content using HPLC-ECD.
-
Data Analysis: Express the dopamine concentrations in the post-treatment samples as a percentage of the average baseline concentration.
Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of this compound for the 5-HT2C receptor in cell membranes expressing the receptor.
Materials:
-
This compound
-
Cell membranes prepared from CHO or HEK293 cells stably expressing the human 5-HT2C receptor.
-
Radioligand (e.g., [³H]mesulergine or [¹²⁵I]DOI)
-
Scintillation counter
-
Glass fiber filters
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound. For determination of non-specific binding, a high concentration of a known 5-HT2C antagonist (e.g., ketanserin) is used instead of Vabicaserin.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of Vabicaserin that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This protocol measures the functional agonistic activity of this compound at the 5-HT2C receptor by quantifying changes in intracellular calcium concentration.
Materials:
-
This compound
-
CHO or HEK293 cells stably expressing the human 5-HT2C receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Fluorescence plate reader (e.g., FLIPR)
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
Procedure:
-
Cell Plating: Plate the 5-HT2C expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.
-
Compound Addition: Place the plate in the fluorescence plate reader. Add varying concentrations of this compound to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound. The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Data Analysis: Plot the change in fluorescence against the concentration of this compound to generate a dose-response curve. Calculate the EC50 value, which is the concentration of Vabicaserin that produces 50% of the maximal response.
References
Application of Vabicaserin Hydrochloride in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vabicaserin hydrochloride is a potent and selective serotonin 5-HT2C receptor full agonist.[1][2][3] It has been investigated for its therapeutic potential in a variety of central nervous system (CNS) disorders, most notably schizophrenia.[4][5][6] Vabicaserin's mechanism of action, centered on the modulation of dopaminergic and other neurotransmitter systems through 5-HT2C receptor activation, makes it a valuable tool for neuroscience research.[1][7] By activating 5-HT2C receptors, vabicaserin inhibits dopamine release in the mesolimbic pathway, a key target for antipsychotic drug action.[1][4] It also increases acetylcholine and glutamate levels in the prefrontal cortex, suggesting potential benefits for cognitive symptoms.[1]
These application notes provide a comprehensive overview of the use of this compound in neuroscience research, including its pharmacological profile, and detailed protocols for key in vitro and in vivo experiments, as well as an overview of its clinical evaluation in schizophrenia.
Data Presentation
Table 1: In Vitro Pharmacological Profile of Vabicaserin
| Parameter | Receptor | Value | Species | Assay Type | Reference |
| Binding Affinity (Ki) | 5-HT2C | 3 nM | Human | Radioligand Binding | [2][3] |
| 5-HT2B | 14 nM | Human | Radioligand Binding | [2][3] | |
| 5-HT2A | 1,650 nM | Human | Radioligand Binding | [1] | |
| Functional Activity (EC50) | 5-HT2C | 8 nM | Human | Calcium Mobilization | [1][2] |
| Intrinsic Activity (Emax) | 5-HT2C | 100% (relative to 5-HT) | Human | Calcium Mobilization | [1][2] |
| Functional Antagonism (IC50) | 5-HT2B | 29 nM | Human | Functional Assay | [1] |
| 5-HT2A | Weak Antagonist | Human | Functional Assay | [1] |
Table 2: Overview of Vabicaserin Phase II Clinical Trial in Schizophrenia (NCT00265551)
| Parameter | Details | Reference |
| Indication | Acute Schizophrenia | [1][5][6] |
| Study Design | 6-week, randomized, double-blind, placebo-controlled, comparator-referenced (Olanzapine) | [1][5][6] |
| Primary Endpoint | Change from baseline in the Positive and Negative Syndrome Scale (PANSS) Positive Symptom Subscale (PANSS-PSS) | [1][5][6] |
| Vabicaserin Doses | 200 mg/day and 400 mg/day | [1][5] |
| Comparator | Olanzapine 15 mg/day | [1][5] |
| Key Efficacy Finding | Vabicaserin 200 mg/day showed significant improvement in PANSS-PSS vs. placebo. | [1][5] |
| Key Safety Finding | Vabicaserin was well-tolerated and did not cause weight gain observed with olanzapine. | [1][5] |
Mandatory Visualizations
Caption: Vabicaserin Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Calcium Mobilization Assay Workflow.
Experimental Protocols
In Vitro Protocols
1. Radioligand Binding Assay for 5-HT2C Receptor Affinity
This protocol is adapted from Dunlop et al. (2011) and general radioligand binding assay procedures.[5][8]
-
Objective: To determine the binding affinity (Ki) of Vabicaserin for the human 5-HT2C receptor.
-
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2C receptor.
-
Radioligand: [125I]-(2,5-dimethoxy)phenylisopropylamine ([125I]DOI).
-
Non-specific binding control: Serotonin (5-HT) or another suitable 5-HT2C agonist/antagonist.
-
This compound stock solution.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, combine the cell membranes, [125I]DOI (at a concentration near its Kd), and either Vabicaserin, buffer (for total binding), or a saturating concentration of a non-labeled ligand (for non-specific binding).
-
Incubate the plate at room temperature for 60 minutes.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Vabicaserin concentration.
-
Determine the IC50 value (the concentration of Vabicaserin that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Calcium Mobilization Assay for 5-HT2C Receptor Functional Activity
This protocol is based on the methods described by Dunlop et al. (2011) and general calcium mobilization assay procedures.[5][9][10]
-
Objective: To determine the potency (EC50) and efficacy (Emax) of Vabicaserin as a 5-HT2C receptor agonist.
-
Materials:
-
CHO cells stably expressing the human 5-HT2C receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-3 AM).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound stock solution.
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
-
-
Procedure:
-
Plate the CHO-5-HT2C cells in the 96-well plates and allow them to attach overnight.
-
Load the cells with the Fluo-3 AM dye according to the manufacturer's instructions, typically for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject varying concentrations of Vabicaserin into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of Vabicaserin.
-
Plot the peak response against the logarithm of the Vabicaserin concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of Vabicaserin that produces 50% of the maximal response) and the Emax (the maximum response).
-
In Vivo Protocol
1. Microdialysis in Freely Moving Rats to Measure Dopamine Release
This protocol is a general representation of how the effects of Vabicaserin on neurotransmitter levels can be assessed in vivo, based on the findings that Vabicaserin decreases nucleus accumbens dopamine.[4][11]
-
Objective: To measure the effect of Vabicaserin administration on extracellular dopamine levels in the nucleus accumbens of freely moving rats.
-
Materials:
-
Male Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
This compound solution for injection.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system for dopamine analysis.
-
-
Procedure:
-
Surgery: Anesthetize the rats and implant a guide cannula stereotaxically into the nucleus accumbens. Allow for a recovery period of at least 7 days.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes to establish a stable baseline of dopamine levels.
-
Drug Administration: Administer Vabicaserin (e.g., via intraperitoneal injection) at the desired dose.
-
Post-treatment Collection: Continue collecting dialysate samples for several hours after drug administration.
-
Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
-
Data Analysis:
-
Express the dopamine concentration in each post-treatment sample as a percentage of the average baseline concentration.
-
Plot the mean percentage change in dopamine over time for the Vabicaserin-treated group and a vehicle-treated control group.
-
Use appropriate statistical tests (e.g., ANOVA) to determine the significance of any changes in dopamine levels.
-
Clinical Trial Protocol Overview
1. Phase II Study of Vabicaserin in Acute Schizophrenia (NCT00265551)
This is a summary of the protocol for the clinical trial that evaluated the efficacy and safety of Vabicaserin in patients with schizophrenia.[1][5][6]
-
Objective: To evaluate the efficacy, safety, and tolerability of Vabicaserin in adults with an acute exacerbation of schizophrenia.
-
Study Design: A 6-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study with an active comparator (olanzapine).
-
Patient Population: Hospitalized adult subjects with a diagnosis of schizophrenia experiencing an acute psychotic episode.
-
Interventions:
-
Vabicaserin 200 mg/day
-
Vabicaserin 400 mg/day
-
Olanzapine 15 mg/day
-
Placebo
-
-
Primary Outcome Measure: The change from baseline to week 6 in the Positive and Negative Syndrome Scale (PANSS) Positive Subscale score. The PANSS is a standardized instrument used to assess the severity of symptoms in schizophrenia.[12]
-
Secondary Outcome Measures:
-
Change from baseline in PANSS total score and other subscale scores.
-
Clinical Global Impression-Severity (CGI-S) and -Improvement (CGI-I) scales.
-
Brief Psychiatric Rating Scale (BPRS).
-
-
Safety Assessments: Monitoring of adverse events, vital signs, weight, electrocardiograms (ECGs), and clinical laboratory tests.
-
Data Analysis: The primary efficacy analysis was a comparison of the change in PANSS Positive Subscale score from baseline to week 6 between each Vabicaserin dose group and the placebo group using an analysis of covariance (ANCOVA) model.
Conclusion
This compound serves as a critical research tool for investigating the role of the 5-HT2C receptor in various neuropsychiatric disorders. Its selectivity and well-characterized pharmacological profile allow for targeted studies of serotonergic modulation of other neurotransmitter systems. The protocols provided herein offer a framework for researchers to utilize Vabicaserin in their own investigations into the complex neurobiology of the CNS. While clinical development for schizophrenia was discontinued, the compound remains a valuable asset for preclinical neuroscience research.[1]
References
- 1. A 6-week randomized, double-blind, placebo-controlled, comparator referenced trial of vabicaserin in acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Prediction of Efficacy of Vabicaserin, a 5-HT2C Agonist, for the Treatment of Schizophrenia Using a Quantitative Systems Pharmacology Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Prediction of Efficacy of Vabicaserin, a 5-HT2C Agonist, for the Treatment of Schizophrenia Using a Quantitative Systems Pharmacology Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Vabicaserin Hydrochloride Technical Support Center
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the potential off-target effects of Vabicaserin Hydrochloride (SCA-136). It includes troubleshooting advice for unexpected experimental results and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with Vabicaserin, potentially due to its interactions with non-primary targets.
Q1: My in vitro functional assay shows weak agonist activity at the 5-HT2B receptor, but the literature describes Vabicaserin as a 5-HT2B antagonist. What could be happening?
A1: This is a known phenomenon for Vabicaserin. Its functional activity at the 5-HT2B receptor is context-dependent.
-
Issue: In transfected cell lines, particularly those with high receptor expression levels, Vabicaserin can exhibit partial agonist activity.[1][2]
-
Troubleshooting Steps:
-
Verify Receptor Expression Level: If possible, quantify the 5-HT2B receptor expression level in your cell line. High expression can sometimes lead to partial agonism for compounds that would otherwise be antagonists.
-
Use a Native Tissue Model: The most definitive results for 5-HT2B functional activity have been observed in tissues endogenously expressing the receptor. In preparations like rat stomach fundus or human colonic longitudinal muscle, Vabicaserin consistently behaves as a competitive antagonist.[1][2] It fails to induce 5-HT2B-mediated contractions and produces a rightward shift in the concentration-response curves of 5-HT agonists.[1][2]
-
Co-application with a 5-HT Agonist: To confirm antagonism, pre-incubate your preparation with Vabicaserin and then generate a concentration-response curve for a known 5-HT2B agonist (e.g., 5-HT or α-methyl-5-HT). A rightward shift in the curve is indicative of competitive antagonism.[1]
-
Q2: I'm observing unexpected behavioral effects in my animal model that don't seem to align with pure 5-HT2C agonism. Could off-target effects be responsible?
A2: While Vabicaserin is highly selective for the 5-HT2C receptor, its other interactions, though weaker, could contribute to a complex behavioral profile.
-
Issue: The primary off-targets are the 5-HT2B and 5-HT2A receptors. While its 5-HT2A antagonism is very weak (IC50 = 1,650 nM), the 5-HT2B interaction is more potent (Ki = 14 nM).[1][2][3]
-
Troubleshooting Workflow:
-
Review the Literature: Vabicaserin's primary documented in vivo effect is the inhibition of dopamine release in the mesolimbic pathway, consistent with 5-HT2C agonism.[3][4]
-
Dose-Response Analysis: Conduct a thorough dose-response study. Off-target effects typically manifest at higher concentrations. Determine if the unexpected behaviors are present only at the highest doses used.
-
Use Selective Antagonists: To isolate the receptor responsible for the effect, pre-treat animals with selective antagonists for 5-HT2B or 5-HT2A before administering Vabicaserin. If the unexpected behavior is blocked, it points to an off-target interaction.
-
Consider CNS Depression: At higher concentrations, interactions with other CNS receptors, even if weak, could lead to general effects like sedation. DrugBank notes that the risk of CNS depression can be increased when Vabicaserin is combined with other CNS depressants.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: Vabicaserin is a potent and full agonist for the serotonin 5-HT2C receptor.[1][3] It binds to this receptor with high affinity (Ki = 3 nM) and stimulates its activity (EC50 = 8 nM).[1][2] This on-target activity is believed to underlie its therapeutic potential by inhibiting dopamine release in the mesolimbic pathway.[3][6]
Q2: What are the main documented off-target interactions for Vabicaserin?
A2: The most significant off-target interactions are with other serotonin 5-HT2 receptor subtypes:
-
5-HT2B Receptor: Vabicaserin binds with a Ki of 14 nM.[1][2] Functionally, it acts as a competitive antagonist in native tissues.[1][2] This is a critical feature, as 5-HT2B agonism has been linked to cardiac valvulopathy.
-
5-HT2A Receptor: It acts as a very weak antagonist with an IC50 of 1,650 nM.[3] This interaction is not considered clinically significant.[3]
Vabicaserin has been shown to be over 50-fold selective for the 5-HT2C receptor when compared to a broad panel of other serotonergic, noradrenergic, and dopaminergic receptors.[1][2]
Q3: How does Vabicaserin's selectivity profile compare to other 5-HT2C agonists?
A3: The development of selective 5-HT2C agonists has been challenging due to the high homology with 5-HT2A and 5-HT2B receptors. Vabicaserin demonstrates approximately 4-fold greater binding affinity for 5-HT2C over 5-HT2B. Its key advantage is its functional antagonism at the 5-HT2B receptor, which mitigates the risk of cardiac side effects associated with 5-HT2B agonism.[1][7] Newer compounds, such as Bexicaserin, have since been developed with even greater selectivity.[7]
Data Summary: Receptor Binding and Functional Activity
The following table summarizes the quantitative pharmacological data for this compound at key serotonin receptor subtypes.
| Receptor Subtype | Assay Type | Parameter | Value (nM) | Vabicaserin's Functional Activity | Reference(s) |
| Human 5-HT2C | Binding (CHO cells) | Ki | 3 | Full Agonist | [1][2][3] |
| Functional (Ca²⁺ mobilization) | EC50 | 8 | [1][2][3] | ||
| Human 5-HT2B | Binding ([³H]5HT) | Ki | 14 | Antagonist / Partial Agonist | [1][2] |
| Functional (Tissue Contraction) | - | - | (Context-Dependent) | [1][2] | |
| Human 5-HT2A | Functional | IC50 | 1,650 | Weak Antagonist | [3] |
Experimental Protocols
Below are generalized methodologies for key experiments used to characterize Vabicaserin's pharmacological profile.
1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of Vabicaserin for a specific receptor.
-
Methodology:
-
Preparation: Cell membranes are prepared from a cell line recombinantly expressing the human receptor of interest (e.g., CHO cells expressing 5-HT2C).
-
Incubation: Membranes are incubated with a specific radioligand (e.g., ¹²⁵I-DOI for 5-HT2C) and varying concentrations of the unlabeled test compound (Vabicaserin).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.
-
Analysis: The concentration of Vabicaserin that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
2. Functional Assay: Calcium Mobilization
-
Objective: To measure the functional potency (EC50) and efficacy (Emax) of Vabicaserin as an agonist.
-
Methodology:
-
Cell Culture: CHO cells expressing the human 5-HT2C receptor are plated in microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of Vabicaserin are added to the wells.
-
Measurement: A specialized plate reader (e.g., FLIPR) measures the change in fluorescence intensity over time. An increase in fluorescence corresponds to a rise in intracellular calcium, a downstream effect of 5-HT2C receptor activation (which couples to the Gq/11 pathway).
-
Analysis: Concentration-response curves are generated to calculate the EC50 (the concentration producing 50% of the maximal response) and Emax (the maximal response relative to a reference agonist like serotonin).[1][2]
-
3. Functional Assay: Isolated Tissue Contraction
-
Objective: To assess the functional activity (agonist or antagonist) in a system with endogenously expressed receptors.
-
Methodology:
-
Tissue Preparation: A smooth muscle tissue known to express the receptor of interest (e.g., rat stomach fundus for 5-HT2B) is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.[1][2]
-
Measurement: The tissue is connected to an isometric force transducer to measure changes in muscle tension (contraction).
-
Agonist Testing: Vabicaserin is added cumulatively to the bath to determine if it induces contraction.
-
Antagonist Testing: The tissue is pre-incubated with Vabicaserin for a set period. Then, a concentration-response curve is generated for a known agonist (e.g., 5-HT).
-
Analysis: A lack of contraction indicates no agonist activity. A parallel rightward shift of the agonist's concentration-response curve in the presence of Vabicaserin is characteristic of competitive antagonism.[1][2]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of vabicaserin (SCA-136), a selective 5-hydroxytryptamine 2C receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vabicaserin - Wikipedia [en.wikipedia.org]
- 4. A 6-week randomized, double-blind, placebo-controlled, comparator referenced trial of vabicaserin in acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]
- 7. Diazepine Agonists of the 5‑HT2C Receptor with Unprecedented Selectivity: Discovery of Bexicaserin (LP352) - PMC [pmc.ncbi.nlm.nih.gov]
Vabicaserin Hydrochloride Technical Support Center
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental use of Vabicaserin Hydrochloride. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: Vabicaserin is a potent and selective full agonist of the serotonin 5-HT2C receptor.[1][2][3] By activating these receptors, it can modulate the release of various neurotransmitters. For instance, it inhibits dopamine release in the mesolimbic pathway, which is thought to be the basis for its potential antipsychotic effects.[1] It has also been shown to increase acetylcholine and glutamate levels in the prefrontal cortex, suggesting a potential role in cognitive enhancement.[1]
Q2: What is the receptor selectivity profile of Vabicaserin?
A2: Vabicaserin exhibits high selectivity for the 5-HT2C receptor. It has a significantly lower affinity for the 5-HT2B and 5-HT2A receptors.[1][2] Specifically, it acts as an antagonist at the 5-HT2B receptor and a very weak antagonist at the 5-HT2A receptor.[1][2]
Q3: Are there any known off-target effects I should be aware of during my experiments?
A3: While Vabicaserin is highly selective for the 5-HT2C receptor, its antagonist activity at the 5-HT2B receptor should be considered, especially in tissues with high 5-HT2B receptor expression.[2] Depending on the experimental model, this could lead to unexpected physiological responses. Additionally, as with many centrally acting agents, there is a potential for central nervous system (CNS) depression, which could be exacerbated when combined with other CNS depressants.[4]
Q4: Why was the clinical development of Vabicaserin for schizophrenia discontinued?
A4: While initial Phase II clinical trials showed some efficacy and good tolerability at a 200 mg/day dose, a higher dose of 400 mg/day did not show significant improvement over placebo.[5] A quantitative systems pharmacology model predicted that even at its clinical exposure limit, Vabicaserin would likely provide limited clinical benefit in treating schizophrenia, both as a monotherapy and as an adjunctive therapy.[6][7] As of 2010, it is no longer in clinical trials for psychosis or depression.[1]
Q5: Can Vabicaserin be used in animal models of psychosis?
A5: Yes, preclinical studies in animal models have been a key part of Vabicaserin's development. For example, long-term administration in animal models has been shown to decrease the number of spontaneously active mesocorticolimbic dopamine neurons, which is consistent with the effects of atypical antipsychotic agents.[3]
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected results in dopamine release assays.
-
Possible Cause 1: Vabicaserin concentration and receptor saturation.
-
Troubleshooting Step: Ensure that the concentration of Vabicaserin being used is appropriate to achieve sufficient 5-HT2C receptor activation. Refer to the provided quantitative data for EC50 and Ki values. Consider performing a dose-response curve to determine the optimal concentration for your specific experimental setup.
-
-
Possible Cause 2: Regional differences in dopamine neuron regulation.
-
Troubleshooting Step: Vabicaserin's effect on dopamine release is pathway-specific, primarily affecting the mesolimbic pathway while having little effect on the nigrostriatal pathway.[3][5] Verify that your experimental model and measurements are focused on the relevant brain regions (e.g., nucleus accumbens vs. striatum).
-
-
Possible Cause 3: Interaction with other signaling pathways.
-
Troubleshooting Step: The regulation of dopamine release is complex and involves multiple neurotransmitter systems. Consider the potential for confounding effects from other endogenous ligands or experimental compounds that may be present.
-
Issue 2: Unexpected cardiovascular effects in in vivo experiments.
-
Possible Cause 1: Off-target effects on 5-HT2B receptors.
-
Troubleshooting Step: Activation of 5-HT2B receptors has been linked to cardiac valvulopathy.[3] Although Vabicaserin is an antagonist at this receptor, high concentrations or specific experimental conditions could potentially lead to unexpected cardiovascular responses. Consider monitoring cardiovascular parameters and using a 5-HT2B selective antagonist as a control to rule out this possibility.
-
-
Possible Cause 2: Central nervous system-mediated effects.
-
Troubleshooting Step: As a centrally acting agent, Vabicaserin can influence autonomic nervous system output, which in turn can affect cardiovascular function. Simultaneous monitoring of central and peripheral activity may be necessary to dissect the origin of the observed effects.
-
Quantitative Data Summary
| Parameter | Value | Receptor/System | Species | Reference |
| Ki | 3 nM | 5-HT2C Receptor | Human | [1][2] |
| EC50 | 8 nM | 5-HT2C Receptor (Calcium Mobilization) | Human | [1][2] |
| IC50 | 29 nM | 5-HT2B Receptor | Human | [1] |
| IC50 | 1,650 nM | 5-HT2A Receptor | Human | [1] |
| Binding Affinity (Ki) | 14 nM | 5-HT2B Receptor ([3H]5HT displacement) | Human | [2] |
Experimental Protocols
Protocol 1: In Vitro 5-HT2C Receptor Activation Assay (Calcium Mobilization)
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2C receptor in appropriate media.
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer.
-
Assay:
-
Establish a baseline fluorescence reading using a fluorescence plate reader.
-
Add the Vabicaserin dilutions to the wells.
-
Immediately begin kinetic fluorescence readings to measure the change in intracellular calcium concentration.
-
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the Vabicaserin concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Protocol 2: Radioligand Binding Assay for 5-HT2C Receptor
-
Membrane Preparation: Prepare cell membranes from CHO cells expressing the human 5-HT2C receptor.
-
Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4, containing 4 mM CaCl2.[2]
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., 125I-(2,5-dimethoxy)phenylisopropylamine), and varying concentrations of this compound.
-
Incubation: Incubate the mixture at room temperature for a specified period to allow binding to reach equilibrium.
-
Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of Vabicaserin that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: Vabicaserin's primary signaling mechanism.
Caption: Troubleshooting workflow for dopamine assays.
References
- 1. Vabicaserin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A 6-week randomized, double-blind, placebo-controlled, comparator referenced trial of vabicaserin in acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prediction of Efficacy of Vabicaserin, a 5-HT2C Agonist, for the Treatment of Schizophrenia Using a Quantitative Systems Pharmacology Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Vabicaserin Hydrochloride In Vitro Optimization: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vabicaserin Hydrochloride in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: Vabicaserin is a potent and selective full agonist of the serotonin 5-HT2C receptor.[1][2] Upon binding, it primarily activates the Gq/11 signaling pathway, leading to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium.[1] Vabicaserin has also been shown to engage Gi/o and G12/13 signaling pathways.[3] It exhibits antagonist activity at the 5-HT2A and 5-HT2B receptors at higher concentrations.[2][4]
Q2: What are the key binding and functional parameters of Vabicaserin?
A2: Vabicaserin exhibits high affinity for the human 5-HT2C receptor with a Ki value of approximately 3 nM.[2][4] Its functional potency in stimulating 5-HT2C receptor-coupled calcium mobilization is characterized by an EC50 of about 8 nM.[2][4]
Q3: In which cell lines has Vabicaserin been studied?
A3: Vabicaserin has been characterized in various cell lines, including Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney (HEK293) cells, often transfected with the human 5-HT2C receptor.[2][5][6]
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in water and DMSO. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO or water. To minimize the potential for precipitation when diluting into aqueous culture media, it is advisable to add the stock solution to the media dropwise while gently vortexing.[7]
Q5: What is the recommended final concentration of DMSO in cell culture?
A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxic effects. A general guideline is to maintain the DMSO concentration at or below 0.5% (v/v). However, the tolerance to DMSO can be cell line-dependent, so it is best practice to include a vehicle control (media with the same final DMSO concentration without Vabicaserin) in your experiments.[7]
Troubleshooting Guides
Issue 1: Inconsistent or No Drug Effect Observed
-
Possible Cause: Suboptimal drug concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. Start with a broad range of concentrations around the known EC50 (8 nM) and narrow it down.
-
-
Possible Cause: Compound precipitation in the culture medium.
-
Solution: Visually inspect the culture medium for any signs of precipitation (cloudiness or crystals) after adding Vabicaserin. Prepare fresh dilutions from the stock solution for each experiment. Consider using a pre-warmed medium when making dilutions.[7]
-
-
Possible Cause: Low 5-HT2C receptor expression in your cell line.
-
Solution: Confirm the expression of the 5-HT2C receptor in your cell line using techniques like qPCR or western blotting. If using a transient transfection system, optimize the transfection efficiency.
-
Issue 2: High Background Signal or Off-Target Effects
-
Possible Cause: Vabicaserin concentration is too high, leading to engagement of other receptors.
-
Possible Cause: Contamination of cell cultures.
-
Solution: Regularly check your cell cultures for any signs of microbial contamination. Use aseptic techniques and periodically test your cultures for mycoplasma.
-
Issue 3: Poor Reproducibility of Results
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well for every experiment, as cell density can influence the cellular response to a drug.
-
-
Possible Cause: Variability in incubation times.
-
Solution: Adhere to a strict and consistent incubation time with Vabicaserin across all experiments.
-
-
Possible Cause: Freeze-thaw cycles of the stock solution.
-
Solution: Aliquot your Vabicaserin stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Data Presentation
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | Human 5-HT2C | 3 nM | [2][4] |
| Human 5-HT2B | 14 nM | [2][4] | |
| Functional Potency (EC50) | Human 5-HT2C (Calcium Mobilization) | 8 nM | [2][4] |
| Functional Activity | Human 5-HT2A | Antagonist (IC50 = 1650 nM) | [2] |
| Human 5-HT2B | Antagonist/Partial Agonist | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile DMSO or sterile water, sterile microcentrifuge tubes.
-
Procedure:
-
Calculate the required amount of this compound to prepare a 10 mM stock solution.
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the calculated amount of powder.
-
Add the appropriate volume of sterile DMSO or water to the powder to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Calcium Mobilization Assay
This protocol is a general guideline and may need to be optimized for your specific cell line and equipment.
-
Cell Seeding:
-
Dye Loading:
-
Prepare a calcium indicator dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add 100 µL of the dye solution to each well.
-
Incubate the plate for 1 hour at 37°C.[5]
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in an appropriate assay buffer. A typical concentration range to test would be from 1 pM to 10 µM.
-
Prepare a positive control (e.g., serotonin) and a vehicle control (assay buffer with the same final concentration of DMSO as the highest Vabicaserin concentration).
-
-
Measurement:
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the Vabicaserin dilutions, positive control, and vehicle control to the respective wells.
-
Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths for your chosen dye, taking readings every few seconds for several minutes to capture the calcium flux.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the response of the positive control.
-
Plot the normalized response against the log of the Vabicaserin concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This is a general protocol to assess the potential cytotoxic effects of Vabicaserin at higher concentrations.
-
Cell Seeding:
-
Seed your cells of interest in a 96-well plate at an optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is advisable to test a wide range of concentrations, for example, from 1 nM to 100 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control for cytotoxicity if available.
-
Replace the existing medium with the medium containing the different concentrations of Vabicaserin.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[8]
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the Vabicaserin concentration to determine the IC50 value if cytotoxicity is observed.
-
Visualizations
Caption: Vabicaserin's primary signaling pathway via the 5-HT2C receptor.
Caption: General experimental workflow for in vitro Vabicaserin assays.
References
- 1. innoprot.com [innoprot.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterization of vabicaserin (SCA-136), a selective 5-hydroxytryptamine 2C receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Vabicaserin Hydrochloride Clinical Trials: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the challenges encountered during the clinical trials of Vabicaserin Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was its intended therapeutic target?
This compound (SCA-136) is a potent and selective full agonist of the serotonin 5-HT2C receptor.[1] It was primarily investigated as a novel antipsychotic for the treatment of schizophrenia. Additionally, its potential as an anorectic and antidepressant was also explored.[1] The therapeutic rationale was based on the hypothesis that activating 5-HT2C receptors would inhibit dopamine release in the mesolimbic pathway, thereby alleviating the positive symptoms of schizophrenia.[1]
Q2: What was the outcome of the clinical development program for Vabicaserin?
The clinical development of Vabicaserin for psychosis and depression was discontinued around 2010.[1] While no single definitive public statement from the developing company, Wyeth (later acquired by Pfizer), details the exact reasons, the discontinuation appears to be linked to a combination of factors including mixed efficacy results in Phase II trials and a strategic pipeline review following the Pfizer acquisition.
Q3: What were the key challenges observed in the Vabicaserin clinical trials?
The primary challenges that emerged from the clinical trials were:
-
Inverted Dose-Response: A significant and unexpected finding was the inverted dose-response relationship observed in a key Phase II trial (NCT00265551). The lower dose of 200 mg/day demonstrated statistically significant efficacy on several key endpoints compared to placebo, while the higher dose of 400 mg/day did not show the same level of improvement and, in some cases, performed worse than the lower dose.[2]
-
Modest Overall Efficacy: While the 200 mg/day dose did show some efficacy, the overall improvement in schizophrenia symptoms was considered moderate, especially when compared to existing antipsychotics like olanzapine.[3] A quantitative systems pharmacology model predicted that even at its clinical exposure limit, Vabicaserin would likely provide only a modest improvement in PANSS scores as a monotherapy.[3]
-
Discontinuation of Development: The ultimate discontinuation of the clinical trial program presents a significant challenge for researchers interested in this compound. The lack of a publicly detailed rationale for this decision makes it difficult to fully assess the benefit-risk profile and the true potential of this mechanism of action.
Troubleshooting Guides
Interpreting Efficacy Data
Issue: Unexpected or inconsistent efficacy results, particularly an inverted dose-response curve.
Possible Causes and Troubleshooting Steps:
-
Receptor Desensitization or Downregulation at Higher Doses:
-
Explanation: Continuous high-level agonism of the 5-HT2C receptor could lead to receptor desensitization or downregulation, reducing the therapeutic effect at higher concentrations.
-
Recommendation: In your experimental design, consider incorporating assays to measure receptor expression and sensitivity (e.g., Western blot, radioligand binding saturation assays) after prolonged exposure to varying concentrations of Vabicaserin.
-
-
Off-Target Effects at Higher Concentrations:
-
Explanation: Although Vabicaserin is selective for the 5-HT2C receptor, at higher concentrations, it may engage with other receptors, leading to counteracting effects.
-
Recommendation: Conduct comprehensive receptor profiling at a wide range of concentrations to identify potential off-target activities that might emerge at higher doses.
-
-
Complex Pharmacokinetics:
-
Explanation: The relationship between dose, plasma concentration, and target engagement in the central nervous system may be non-linear.
-
Recommendation: If feasible, incorporate pharmacokinetic and pharmacodynamic (PK/PD) modeling into your studies to better understand the relationship between drug exposure and biological response.
-
Managing Subject Discontinuation in Preclinical Models
Issue: High rates of discontinuation or adverse effects in animal models.
Possible Causes and Troubleshooting Steps:
-
Dose-Related Adverse Effects:
-
Explanation: While clinical trials reported Vabicaserin as well-tolerated, preclinical models may be more sensitive to certain effects.
-
Recommendation: Conduct thorough dose-ranging toxicity studies in your chosen animal model to establish a well-tolerated dose range before proceeding to efficacy studies.
-
-
Model-Specific Behavioral Effects:
-
Explanation: The specific behavioral paradigms used to model schizophrenia in animals may be sensitive to a range of pharmacological effects beyond antipsychotic activity.
-
Recommendation: Carefully select and validate your animal models. Consider using a battery of tests to assess different aspects of schizophrenia-like phenotypes (e.g., prepulse inhibition, social interaction, cognitive tasks).
-
Data Presentation
Table 1: Summary of Key Efficacy Results from NCT00265551 Clinical Trial
| Endpoint | Vabicaserin 200 mg/day | Vabicaserin 400 mg/day | Olanzapine 15 mg/day | Placebo |
| PANSS Positive Subscale (Primary) | Significant improvement vs. placebo | Non-significant decrease vs. placebo | Significant improvement vs. placebo | - |
| PANSS Total Score | Significant improvement vs. placebo | Trend toward improvement vs. placebo | Significant improvement vs. placebo | - |
| PANSS Negative Subscale | Significant improvement from baseline | Significant improvement from baseline | N/A | Worsened from baseline |
| CGI-I | Significant improvement vs. placebo | No significant improvement vs. placebo | Significant improvement vs. placebo | - |
| CGI-S | Significant improvement vs. placebo | No significant improvement vs. placebo | Significant improvement vs. placebo | - |
| Weight Gain | No significant weight gain | No significant weight gain | Significant weight gain | No significant weight gain |
Source:[2]
Experimental Protocols
1. 5-HT2C Receptor Binding Assay (General Protocol)
-
Objective: To determine the binding affinity of a test compound for the 5-HT2C receptor.
-
Materials:
-
Cell membranes from a cell line expressing the human 5-HT2C receptor (e.g., CHO-K1, HEK293).
-
Radioligand: [3H]-Mesulergine or [125I]-DOI.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
Non-specific binding control: A high concentration of a known 5-HT2C ligand (e.g., mianserin).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Methodology:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound or the non-specific binding control.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the Ki value.
-
2. Animal Model of Schizophrenia: Prepulse Inhibition (PPI) of the Acoustic Startle Response
-
Objective: To assess the ability of a test compound to reverse deficits in sensorimotor gating, a translational measure relevant to schizophrenia.
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker to deliver acoustic stimuli, and a sensor to measure the whole-body startle response of the animal (e.g., a rat or mouse).
-
Methodology:
-
Acclimate the animal to the startle chamber.
-
Administer the test compound (Vabicaserin) or vehicle control at a predetermined time before the test session.
-
Induce a PPI deficit using a pharmacological agent (e.g., apomorphine, phencyclidine) or by using a genetic model of schizophrenia.
-
The test session consists of a series of trials:
-
Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker acoustic stimulus (the prepulse, e.g., 75-85 dB) is presented shortly before the loud pulse.
-
No-stimulus trials: Background noise only.
-
-
Measure the startle amplitude in each trial.
-
Calculate the percentage of PPI for each prepulse intensity: %PPI = 100 - [ (startle amplitude on prepulse-pulse trials) / (startle amplitude on pulse-alone trials) ] * 100.
-
Compare the %PPI between the treatment groups to determine if the test compound reversed the induced deficit.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of Vabicaserin at the 5-HT2C receptor.
References
- 1. A 6-week randomized, double-blind, placebo-controlled, comparator referenced trial of vabicaserin in acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prediction of Efficacy of Vabicaserin, a 5-HT2C Agonist, for the Treatment of Schizophrenia Using a Quantitative Systems Pharmacology Model - PMC [pmc.ncbi.nlm.nih.gov]
Vabicaserin Hydrochloride selectivity profiling against other receptors
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the receptor selectivity profile of Vabicaserin Hydrochloride. The following question-and-answer format addresses common issues and provides insights into experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a potent and selective agonist for the serotonin 5-HT2C receptor.[1][2][3] It has been investigated for its potential therapeutic effects in a variety of central nervous system disorders.[2]
Q2: How does Vabicaserin's binding affinity for the 5-HT2C receptor compare to other serotonin receptors?
Vabicaserin exhibits high affinity for the human 5-HT2C receptor, with a reported Ki value of 3 nM.[1] It demonstrates over 50-fold selectivity for the 5-HT2C receptor over a range of other serotonergic, noradrenergic, and dopaminergic receptors.[1] Its binding affinity for the human 5-HT2B receptor is 14 nM.[1]
Data Presentation: Receptor Binding and Functional Activity
The following tables summarize the quantitative data on this compound's interaction with key serotonin receptors.
Table 1: Vabicaserin Binding Affinity (Ki) at Human Serotonin Receptors
| Receptor | Radioligand | Cell Line | Ki (nM) | Reference |
| 5-HT2C | [¹²⁵I]-(2,5-dimethoxy)phenylisopropylamine | Chinese Hamster Ovary (CHO) | 3 | [1] |
| 5-HT2B | [³H]5-HT | --- | 14 | [1] |
Table 2: Vabicaserin Functional Activity at Human Serotonin Receptors
| Receptor | Assay Type | Cell Line | Activity | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |
| 5-HT2C | Calcium Mobilization | Transfected Cells | Full Agonist | 8 | 100 | [1] |
| 5-HT2A | --- | Transfected Cells | Antagonist | --- | --- | [1] |
| 5-HT2B | Calcium Mobilization | Transfected Cells (high expression) | Partial Agonist/Antagonist* | --- | --- | [1] |
| 5-HT2B | Contraction Assay | Rat Stomach Fundus | Antagonist | --- | --- | [1] |
| 5-HT2B | Contraction Assay | Human Colonic Longitudinal Muscle | Antagonist | --- | --- | [1] |
*The activity of Vabicaserin at the 5-HT2B receptor appears to be dependent on the level of receptor expression in the experimental system.[1]
Experimental Protocols & Troubleshooting
Q3: How is the binding affinity of Vabicaserin to the 5-HT2C receptor typically determined?
A common method is a radioligand binding assay using cell membranes from a cell line expressing the human 5-HT2C receptor, such as Chinese Hamster Ovary (CHO) cells. The assay measures the displacement of a specific radioligand, like [¹²⁵I]-(2,5-dimethoxy)phenylisopropylamine, by increasing concentrations of Vabicaserin.
Troubleshooting Radioligand Binding Assays:
-
Issue: High non-specific binding.
-
Possible Cause: Inadequate blocking of non-specific sites, radioligand degradation, or inappropriate buffer composition.
-
Solution: Optimize blocking agents (e.g., BSA), ensure radioligand purity, and verify buffer pH and ionic strength.
-
-
Issue: Low specific binding.
-
Possible Cause: Low receptor expression in cell membranes, inactive radioligand, or incorrect incubation conditions.
-
Solution: Use a cell line with confirmed high receptor expression, check the radioligand's specific activity and expiration date, and optimize incubation time and temperature.
-
Q4: What functional assays are used to characterize Vabicaserin's activity at serotonin receptors?
Calcium mobilization assays are frequently used to assess the functional activity of compounds at Gq-coupled receptors like the 5-HT2 family. These assays measure the increase in intracellular calcium concentration following receptor activation. For tissue-based functional assessment, organ bath assays measuring muscle contraction (e.g., in rat stomach fundus) can be employed to determine agonist or antagonist effects.[1]
Troubleshooting Calcium Mobilization Assays:
-
Issue: No response or weak signal upon agonist addition.
-
Possible Cause: Low receptor expression, poor cell health, or inactive compound.
-
Solution: Verify receptor expression in the cell line, ensure cells are healthy and properly loaded with a calcium-sensitive dye, and confirm the integrity and concentration of the Vabicaserin solution.
-
-
Issue: High background fluorescence.
-
Possible Cause: Cell autofluorescence, dye leakage, or improper wash steps.
-
Solution: Use a buffer with reduced autofluorescence, optimize dye loading and incubation times, and ensure thorough washing of cells before measurement.
-
Signaling Pathways & Experimental Workflows
The following diagrams illustrate the key signaling pathway for the 5-HT2C receptor and a typical experimental workflow for assessing receptor selectivity.
Caption: Vabicaserin-mediated 5-HT2C receptor signaling pathway.
Caption: Experimental workflow for Vabicaserin selectivity profiling.
References
Troubleshooting Vabicaserin Hydrochloride stability in solution
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on troubleshooting the stability of Vabicaserin Hydrochloride in solution. The following sections offer direct answers to common issues, detailed experimental protocols, and reference data to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses the most common stability-related issues encountered when working with this compound solutions.
Q1: My this compound solution, prepared in an aqueous buffer, has become cloudy or shows visible precipitate.
A1: This issue is often related to solubility limits or pH-dependent stability.
-
Check Concentration and Solvent: this compound has high solubility in water (≥30.5 mg/mL) and DMSO (≥15.95 mg/mL).[1] Ensure your stock concentration does not exceed these limits. If using a buffer, verify that the salt concentration of the buffer does not negatively impact the solubility of the compound.
-
Verify pH: The hydrochloride salt form enhances aqueous solubility. If the pH of your solution is adjusted towards a more alkaline state, the free base form of Vabicaserin may be generated, which can be less soluble and prone to precipitation.
-
Consult the Troubleshooting Flowchart: Follow the logical steps outlined in the diagram below to diagnose the issue systematically.
Q2: I suspect my Vabicaserin solution has degraded over time. How can I confirm this and what are the likely causes?
A2: Degradation can be caused by improper storage, chemical incompatibility, or exposure to harsh conditions.
-
Storage Conditions: Vabicaserin solutions are not recommended for long-term storage.[1] For use within one month, store at -20°C; for up to six months, store at -80°C.[2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Chemical Incompatibility: Avoid strong acids, strong alkalis (bases), and strong oxidizing or reducing agents, as these are incompatible with Vabicaserin.[2]
-
Confirmation of Degradation: The most reliable way to confirm degradation is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A properly developed HPLC method will show a decrease in the peak area of the parent Vabicaserin compound and the appearance of new peaks corresponding to degradation products.
-
Forced Degradation: To understand potential degradation pathways, a forced degradation study can be performed. See Protocol 2 for a detailed methodology.
Quantitative Stability Data
While specific public data on the forced degradation of Vabicaserin is limited, the following table provides an illustrative example of typical results from a forced degradation study on a similar small molecule. This data should be used as a guideline for designing and interpreting your own stability studies.
| Stress Condition | Parameters | Time | Illustrative % Degradation | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 5-10% | Hydrolysis of susceptible bonds |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 15-25% | Base-catalyzed hydrolysis |
| Oxidation | 3% H₂O₂ | 24 hours | 10-20% | Oxidation of amine groups |
| Thermal | 60°C in solution | 72 hours | < 5% | Thermally-induced decomposition |
| Photolytic | UV Light (254 nm) | 48 hours | 5-15% | Photochemical degradation |
Key Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in water.
-
Pre-calculation: this compound has a molecular weight of 264.8 g/mol .[3] To prepare 1 mL of a 10 mM solution, you will need 2.648 mg.
-
Weighing: Accurately weigh approximately 2.65 mg of this compound powder using an analytical balance.
-
Dissolution: Transfer the powder to a 1.5 mL microcentrifuge tube. Add 1 mL of high-purity water (e.g., Milli-Q).
-
Mixing: Vortex the solution for 30-60 seconds to ensure complete dissolution. Gentle warming or sonication can be used if necessary.[1]
-
Storage: Store the stock solution at -80°C in single-use aliquots to minimize freeze-thaw cycles.[2]
Protocol 2: Forced Degradation Study to Assess Stability
This protocol outlines a typical forced degradation study to identify conditions that affect Vabicaserin stability. An HPLC method is required to analyze the results.
-
Objective: To intentionally degrade Vabicaserin under various stress conditions to understand its degradation profile.
-
Materials: Vabicaserin HCl, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, HPLC-grade water and acetonitrile, appropriate HPLC column (e.g., C18).
-
Procedure:
-
Prepare a 1 mg/mL working solution of Vabicaserin in water.
-
Set up six separate reaction vials, one for each condition (Acid, Base, Oxidative, Thermal, Photolytic, Control).
-
Acid: Mix equal volumes of Vabicaserin solution and 0.2 M HCl (final concentration 0.1 M HCl). Incubate at room temperature.
-
Base: Mix equal volumes of Vabicaserin solution and 0.2 M NaOH (final concentration 0.1 M NaOH). Incubate at room temperature.
-
Oxidative: Mix equal volumes of Vabicaserin solution and 6% H₂O₂ (final concentration 3% H₂O₂). Incubate at room temperature.
-
Thermal: Keep one vial of the Vabicaserin solution in an oven at 60°C.
-
Photolytic: Expose one vial of the Vabicaserin solution to a UV light source.
-
Control: Keep one vial of the Vabicaserin solution at room temperature, protected from light.
-
-
Sampling & Analysis:
-
Take samples at appropriate time points (e.g., 2, 8, 24, 48 hours).
-
Before injection, neutralize the acid and base samples with an equivalent amount of base or acid, respectively.
-
Analyze all samples by HPLC. Compare the peak area of the parent Vabicaserin compound in the stressed samples to the control to calculate the percentage of degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Vabicaserin?
A1: Vabicaserin is a potent and selective full agonist of the serotonin 5-HT2C receptor.[3][4] The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily engages the Gq/11 signaling pathway.[5][6] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol triphosphate (IP₃) and diacylglycerol (DAG).[7] These messengers then propagate the signal within the cell, leading to various physiological responses.[7]
References
- 1. apexbt.com [apexbt.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Vabicaserin - Wikipedia [en.wikipedia.org]
- 4. Characterization of vabicaserin (SCA-136), a selective 5-hydroxytryptamine 2C receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What are 5-HT2C receptor agonists and how do they work? [synapse.patsnap.com]
Vabicaserin Hydrochloride Dose-Response Curve Optimization: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with Vabicaserin Hydrochloride, specifically focusing on the optimization of its dose-response curve.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective full agonist of the serotonin 5-HT2C receptor (Kᵢ = 3 nM; EC₅₀ = 8 nM).[1][2] It also acts as an antagonist at the 5-HT2B receptor and has very weak affinity for the 5-HT2A receptor.[1] By activating 5-HT2C receptors, Vabicaserin inhibits dopamine release in the mesolimbic pathway, which is thought to be the basis for its potential antipsychotic effects.[1]
Q2: What is a typical dose range for Vabicaserin in clinical studies?
A2: In a 6-week clinical trial for acute schizophrenia, Vabicaserin was administered at doses of 200 mg/day and 400 mg/day.[3][4] The 200 mg/day dose showed efficacy, while the 400 mg/day dose did not demonstrate a significantly greater improvement and, in some measures, showed a trend for lesser efficacy, suggesting a complex dose-response relationship.[3][4]
Q3: Where can I find detailed experimental protocols for Vabicaserin dose-response studies?
Q4: What are the known off-target effects of Vabicaserin?
A4: Vabicaserin is highly selective for the 5-HT2C receptor.[2] However, it does exhibit antagonist activity at the 5-HT2B receptor.[1] At higher concentrations, the risk of interacting with other serotonin receptors or other neurotransmitter systems could increase, potentially leading to a bell-shaped dose-response curve or other non-linear effects.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability between replicate wells/animals | - Inconsistent cell seeding density- Pipetting errors- Animal-to-animal physiological differences | - Ensure a homogenous cell suspension and use a multichannel pipette for cell seeding.- Calibrate pipettes regularly and use reverse pipetting for viscous solutions.- Increase the number of animals per group to improve statistical power. |
| Bell-shaped or non-monotonic dose-response curve | - Receptor desensitization at high concentrations- Off-target effects at higher doses- Compound precipitation at high concentrations | - Reduce incubation time or use a kinetic reading method.- Test for activity at known off-target receptors (e.g., 5-HT2B).- Check the solubility of Vabicaserin in your experimental buffer at the highest concentration. |
| Low signal-to-noise ratio | - Low receptor expression in the cell line- Inappropriate assay buffer or conditions- Insufficient incubation time | - Use a cell line with confirmed high expression of the 5-HT2C receptor.- Optimize assay buffer (pH, salt concentration) and temperature.- Perform a time-course experiment to determine the optimal incubation time. |
| Inconsistent results with published data | - Differences in experimental conditions (cell line, animal model, etc.)- Purity of the this compound compound | - Carefully review and align your protocol with any available published methods.- Verify the purity and identity of your compound using analytical methods (e.g., HPLC, mass spectrometry). |
Data Presentation
Table 1: In Vitro Pharmacological Profile of Vabicaserin
| Parameter | Value | Receptor | Reference |
| Kᵢ (binding affinity) | 3 nM | 5-HT2C | [1][2] |
| EC₅₀ (potency) | 8 nM | 5-HT2C | [1][2] |
| Intrinsic Activity | Full Agonist | 5-HT2C | [1][2] |
| IC₅₀ (antagonist activity) | 29 nM | 5-HT2B | [1] |
| IC₅₀ (antagonist activity) | 1,650 nM | 5-HT2A | [1] |
Table 2: Clinical Dose-Response Data in Schizophrenia (6-Week Study)
| Dose | Primary Outcome (PANSS Positive Subscale) | Reference |
| Placebo | - | [3][4] |
| 200 mg/day | Significant improvement vs. placebo | [3][4] |
| 400 mg/day | Non-significant decrease vs. placebo | [3][4] |
Note: PANSS = Positive and Negative Syndrome Scale. A decrease in score indicates improvement.
Experimental Protocols
1. In Vitro Dose-Response Curve Generation using a Calcium Mobilization Assay
This protocol describes a method to determine the potency (EC₅₀) of this compound by measuring intracellular calcium mobilization in a cell line expressing the human 5-HT2C receptor.
-
Materials:
-
HEK293 cells stably expressing the human 5-HT2C receptor
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with an injection system
-
-
Procedure:
-
Cell Seeding: Seed the HEK293-5HT2C cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. A typical concentration range would be from 1 pM to 10 µM.
-
Assay:
-
Place the plate in the fluorescence plate reader and set the appropriate excitation and emission wavelengths for the dye.
-
Record a baseline fluorescence reading.
-
Inject the Vabicaserin dilutions into the wells.
-
Measure the fluorescence intensity over time to capture the peak response.
-
-
Data Analysis:
-
For each concentration, calculate the change in fluorescence from baseline.
-
Normalize the data by setting the response to the highest concentration of a known full agonist to 100% and the response to buffer alone to 0%.
-
Plot the normalized response versus the log of the Vabicaserin concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
-
2. In Vivo Dose-Response Assessment in a Rodent Model of Schizophrenia
This protocol provides a general framework for assessing the dose-dependent effects of this compound on hyperlocomotion induced by a psychostimulant, a common preclinical model for antipsychotic efficacy.
-
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Vehicle (e.g., saline or 0.5% methylcellulose)
-
Psychostimulant (e.g., amphetamine or phencyclidine)
-
Open-field activity chambers
-
-
Procedure:
-
Acclimation: Acclimate the rats to the testing room and the open-field chambers.
-
Dosing:
-
Divide the animals into groups (e.g., vehicle, Vabicaserin at 1, 3, 10, and 30 mg/kg).
-
Administer Vabicaserin or vehicle via the desired route (e.g., intraperitoneal or oral).
-
-
Psychostimulant Challenge: After an appropriate pretreatment time, administer the psychostimulant to induce hyperlocomotion.
-
Activity Monitoring: Place the animals in the open-field chambers and record their locomotor activity for a set period (e.g., 60 minutes).
-
Data Analysis:
-
Quantify the total distance traveled or the number of beam breaks for each animal.
-
Calculate the mean and standard error of the mean for each treatment group.
-
Compare the Vabicaserin-treated groups to the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
-
Plot the percent inhibition of hyperlocomotion versus the dose of Vabicaserin to visualize the dose-response relationship.
-
-
Visualizations
Caption: Vabicaserin signaling pathway via the 5-HT2C receptor.
Caption: General workflow for dose-response curve optimization.
References
Technical Support Center: Overcoming Poor Solubility of Vabicaserin Hydrochloride
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address challenges associated with the poor solubility of Vabicaserin Hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: Vabicaserin is a selective 5-HT2C receptor full agonist that has been investigated for its potential as an antipsychotic and anorectic agent.[1] As a hydrochloride salt, it is generally expected to have improved aqueous solubility compared to its free base. However, like many small molecule drugs, its solubility can still be limited, especially in physiological buffers, which can impact the accuracy and reproducibility of in vitro and in vivo experiments.
Q2: What are the known solubility properties of this compound?
A2: Publicly available data indicates the following solubility profile for this compound:
It is important to note that the predicted aqueous solubility from some sources is lower, at 0.252 mg/mL, highlighting the importance of experimental verification.[3]
Q3: What are the primary factors influencing the solubility of this compound?
A3: The solubility of this compound, a weakly basic compound, is significantly influenced by:
-
pH: As a hydrochloride salt of a basic compound, its solubility is generally higher in acidic conditions and decreases as the pH approaches and surpasses its pKa.[4][5]
-
Solvent: The polarity and hydrogen bonding capacity of the solvent play a crucial role.
-
Temperature: Solubility often increases with temperature, although this should be tested for each specific solvent system.
-
Common Ion Effect: In solutions containing chloride ions (e.g., HCl-containing buffers), the solubility of the hydrochloride salt may be suppressed.[6]
-
Solid-State Properties: The crystalline form (polymorphism) of the solid material can affect its solubility.[7]
Q4: Can I use the free base form of Vabicaserin instead of the hydrochloride salt to improve solubility?
A4: While counterintuitive, in certain pH ranges, particularly in highly acidic environments like the stomach (pH 1.0-1.2), the free base of a drug can exhibit a higher solution concentration and dissolution rate than its hydrochloride salt due to the common ion effect.[6] However, for most in vitro experiments in physiological buffers (pH ~7.4), the hydrochloride salt is generally the preferred starting material due to its higher intrinsic solubility.
Troubleshooting Guide: Poor Solubility in Experiments
This guide provides a systematic approach to troubleshooting and overcoming solubility issues with this compound.
Initial Dissolution and Stock Solution Preparation
Problem: this compound does not fully dissolve when preparing a stock solution.
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient Solvent Power | 1. Attempt dissolution in a stronger organic solvent such as DMSO or DMF. 2. If the initial solvent is water, try preparing the stock in a low pH aqueous buffer (e.g., pH 2-4). | This compound has good solubility in DMSO.[2] For aqueous stocks, a lower pH will favor the more soluble ionized form. |
| Low Dissolution Rate | 1. Gently warm the solution (e.g., to 37°C) while stirring or vortexing. 2. Use sonication for a short period. | Increasing temperature and mechanical agitation can increase the rate of dissolution. |
| Incorrect Salt Form or Impurities | 1. Verify the identity and purity of the compound using analytical methods (e.g., HPLC, NMR). | Impurities or an incorrect salt form can significantly impact solubility. |
Precipitation Upon Dilution into Aqueous Buffers
Problem: A clear stock solution of this compound in an organic solvent (e.g., DMSO) precipitates when diluted into an aqueous experimental medium (e.g., cell culture media, PBS).
| Possible Cause | Troubleshooting Step | Rationale |
| "Crashing Out" due to Solvent Shift | 1. Decrease the final concentration of the organic solvent in the aqueous medium (typically <1%, ideally <0.1%). 2. Add the stock solution to the aqueous medium dropwise while vortexing to ensure rapid mixing. 3. Pre-warm the aqueous medium to 37°C before adding the stock solution. | Rapid dilution and mixing can prevent the formation of localized high concentrations of the compound that exceed its solubility limit in the mixed solvent system. |
| pH of the Final Solution | 1. Measure the pH of the final solution. If the pH is neutral or basic, consider using a buffer system that maintains a slightly acidic pH, if compatible with the experiment. | This compound is more soluble at a lower pH. |
| Supersaturation | 1. Prepare a fresh, lower concentration stock solution. 2. Consider using solubility-enhancing excipients in the final solution (see below). | The diluted concentration may still exceed the thermodynamic solubility, leading to precipitation over time. |
Quantitative Data on Solubility Enhancement
The following tables summarize solubility data for this compound and provide illustrative data for other amine hydrochloride compounds to guide solvent and pH selection.
Table 1: Known Solubility of this compound
| Solvent | Solubility | Reference |
| Water | ≥30.5 mg/mL | [2] |
| DMSO | ≥15.95 mg/mL | [2] |
| Ethanol | ≥6.23 mg/mL (with sonication) | [2] |
Table 2: Illustrative Solubility of an Amine Hydrochloride (1-Adamantanamine hydrochloride) in Various Solvents at 298.15 K (25°C)
| Solvent | Mole Fraction Solubility (x10^3) |
| N-methylpyrrolidone (NMP) | 185.3 |
| Acetic Acid | 100.1 |
| Dimethylacetamide (DMAC) | 88.5 |
| Water | 75.6 |
| N,N-dimethylformamide (DMF) | 59.8 |
| Ethanol | 14.6 |
Data adapted from a study on 1-Adamantanamine hydrochloride and is intended for illustrative purposes to show relative solubility in different solvent types.[8]
Experimental Protocols for Solubility Enhancement
Below are detailed protocols for common techniques to improve the solubility of this compound for in vitro experiments.
Protocol 1: Preparation of an Aqueous Stock Solution using pH Adjustment
This protocol is suitable for preparing a higher concentration aqueous stock of this compound.
Materials:
-
This compound powder
-
Sterile, purified water
-
1 M Hydrochloric Acid (HCl)
-
Sterile, calibrated pH meter
-
Sterile conical tubes
-
Vortex mixer
Methodology:
-
Weigh the desired amount of this compound powder and place it in a sterile conical tube.
-
Add a portion of the sterile water to the tube (e.g., 80% of the final desired volume).
-
Vortex the suspension for 1-2 minutes.
-
Measure the pH of the suspension. It will likely be slightly acidic.
-
Slowly add 1 M HCl dropwise while monitoring the pH. Adjust the pH to approximately 3-4.
-
Vortex the solution until the compound is fully dissolved. Gentle warming to 37°C can be applied if necessary.
-
Once fully dissolved, add sterile water to reach the final desired volume.
-
Confirm the final pH and filter-sterilize the solution using a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C or -80°C.
Protocol 2: Co-Solvent System for Dilution into Aqueous Media
This protocol is designed to minimize precipitation when diluting a DMSO stock into an aqueous buffer.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Polyethylene glycol 400 (PEG 400) or Propylene Glycol (PG)
-
Aqueous experimental buffer (e.g., PBS, cell culture medium)
-
Vortex mixer
Methodology:
-
Prepare an intermediate stock solution by diluting the primary DMSO stock in a co-solvent. For example, mix one part of the 10 mM DMSO stock with one part of PEG 400 to create a 5 mM stock in a 1:1 DMSO:PEG 400 solution.
-
Pre-warm the aqueous experimental buffer to the desired temperature (e.g., 37°C).
-
While vortexing the pre-warmed buffer, add the required volume of the intermediate co-solvent stock solution dropwise.
-
Ensure the final concentration of the organic solvents (DMSO + PEG 400) is as low as possible and does not exceed the tolerance of the experimental system (typically <1%).
-
Visually inspect the final solution for any signs of precipitation before use.
-
Crucially, prepare a vehicle control containing the same final concentration of the DMSO:PEG 400 mixture.
Protocol 3: Using Surfactants to Maintain Solubility
This protocol can be useful for enzyme assays or other cell-free systems where surfactants are tolerated.
Materials:
-
This compound stock solution in DMSO
-
Tween® 20 or Triton™ X-100
-
Aqueous experimental buffer
-
Vortex mixer
Methodology:
-
Prepare the aqueous experimental buffer containing a low concentration of a non-ionic surfactant. A final concentration of 0.01% - 0.05% (v/v) Tween® 20 or Triton™ X-100 is often sufficient.
-
Vortex the surfactant-containing buffer to ensure it is well-mixed.
-
Add the required volume of the this compound DMSO stock to the buffer while vortexing.
-
The surfactant will help to form micelles that can encapsulate the drug, preventing aggregation and precipitation.
-
Note: This method is generally not suitable for cell-based assays as surfactants can be cytotoxic.
Visualizing Experimental Workflows and Signaling Pathways
This compound Solubility Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
Caption: A flowchart for troubleshooting Vabicaserin HCl solubility.
Signaling Pathway of the 5-HT2C Receptor
Vabicaserin is a full agonist at the 5-HT2C receptor. Activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular signaling events.
Caption: Canonical signaling pathway of the 5-HT2C receptor.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. apexbt.com [apexbt.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubility Characteristics of Weak Bases and Their Hydrochloride Salts in Hydrochloric Acid Solutions [jstage.jst.go.jp]
- 7. sphinxsai.com [sphinxsai.com]
- 8. scielo.br [scielo.br]
Validation & Comparative
Vabicaserin Hydrochloride vs. Risperidone: A Comparative Guide for Schizophrenia Models
This guide provides a detailed comparison of Vabicaserin Hydrochloride and risperidone, two antipsychotic compounds with distinct mechanisms of action, in the context of schizophrenia research. The following sections present their pharmacological profiles, preclinical efficacy in established animal models, and clinical findings, supported by experimental data and visualizations to aid researchers, scientists, and drug development professionals.
Mechanism of Action and Receptor Binding Profiles
Vabicaserin is a selective serotonin 5-HT2C receptor agonist, while risperidone is a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors.[1] This fundamental difference in their primary pharmacological targets dictates their distinct downstream effects on neurotransmitter systems implicated in schizophrenia.
Receptor Binding Affinity
The binding affinities (Ki) of Vabicaserin and risperidone for various neurotransmitter receptors are summarized in the table below. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | Risperidone (Ki, nM) |
| Serotonin Receptors | ||
| 5-HT2C | 3[2] | 4.5 |
| 5-HT2A | >150 (antagonist activity)[2] | 0.12 - 0.54 |
| 5-HT2B | 14[2] | - |
| 5-HT1A | 112[2] | 340 - 420 |
| 5-HT1D | >1000 | 25 |
| 5-HT6 | - | 18 |
| 5-HT7 | - | 2.4 |
| Dopamine Receptors | ||
| D2 | >1000 | 1.8 - 3.2 |
| D1 | >1000 | 240 - 650 |
| D3 | - | 7.5 |
| D4 | - | 7.3 |
| Adrenergic Receptors | ||
| α1A | >1000 | 0.8 - 5 |
| α2A | >1000 | 1.9 - 16 |
| Histamine Receptors | ||
| H1 | >1000 | 2.2 - 20 |
| Muscarinic Receptors | ||
| M1 | >1000 | >10,000 |
Data for risperidone is compiled from multiple sources and presented as a range where applicable. A comprehensive binding panel for Vabicaserin across all receptors is not publicly available. The available data indicates high selectivity for the 5-HT2C receptor.
Signaling Pathways
The distinct mechanisms of Vabicaserin and risperidone lead to different effects on downstream signaling pathways. Vabicaserin's agonism at 5-HT2C receptors is hypothesized to modulate dopaminergic and glutamatergic pathways, while risperidone's primary action is the direct blockade of D2 and 5-HT2A receptors.
References
Vabicaserin Hydrochloride: A Comparative Efficacy Analysis Against Other 5-HT2C Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Vabicaserin Hydrochloride and other selective 5-hydroxytryptamine 2C (5-HT2C) receptor agonists. The information is compiled from preclinical and clinical studies to offer an objective overview for research and drug development purposes.
Introduction to 5-HT2C Receptor Agonists
Serotonin 2C (5-HT2C) receptors are G-protein coupled receptors predominantly expressed in the central nervous system, including in the choroid plexus, hippocampus, cortex, and basal ganglia.[1] Activation of these receptors is implicated in the regulation of mood, appetite, and cognition.[1] Consequently, 5-HT2C receptor agonists have been investigated for their therapeutic potential in a range of disorders, including schizophrenia, obesity, and epilepsy. This guide focuses on the comparative efficacy of this compound against other notable 5-HT2C agonists such as Lorcaserin, Bexicaserin, WAY-163909, and CP-809101.
In Vitro Pharmacological Profile
The initial assessment of a drug's potential lies in its in vitro binding affinity and functional activity at the target receptor and off-target receptors. The following table summarizes these key parameters for Vabicaserin and its comparators.
| Compound | 5-HT2C Ki (nM) | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) | 5-HT2C EC50 (nM) | 5-HT2C Emax (%) |
| Vabicaserin | 3[1] | 1650[2] | 14[1] | 8[1] | 100[1] |
| Lorcaserin | 15[3] | 270 | 1560 | 38 | 100 |
| Bexicaserin (LP352) | 44[4] | >10,000 | >10,000 | 7.7 | >100 |
| WAY-163909 | 10.5[5] | 212[6] | 485[6] | 8[7] | 90[7] |
| CP-809101 | ~0.1 | >100 | ~65 | 0.11[7] | 93[7] |
Preclinical Efficacy
Animal models are crucial for evaluating the potential therapeutic efficacy of drug candidates before human trials. This section details the preclinical findings for Vabicaserin and its comparators in models relevant to their targeted indications.
Animal Models for Antipsychotic Activity
Several animal models are used to predict the efficacy of antipsychotic drugs. These models often assess a compound's ability to counteract the behavioral effects of psychostimulants like amphetamine or NMDA receptor antagonists like phencyclidine (PCP) and MK-801.
Experimental Protocol: Conditioned Avoidance Response (CAR) in Rats
The CAR test is a widely used model to predict antipsychotic activity.
-
Apparatus: A shuttle box with two compartments separated by a door. The floor of each compartment is a grid that can deliver a mild electric shock.
-
Procedure: A conditioned stimulus (CS), such as a light or tone, is presented for a set duration (e.g., 10 seconds), followed by the unconditioned stimulus (US), a mild foot shock. The animal can avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the animal does not move during the CS, it receives the shock and can escape it by moving to the other compartment (escape response).
-
Drug Testing: Animals are administered the test compound or vehicle before the test session. The number of avoidance and escape responses is recorded. A reduction in avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.
Experimental Protocol: Apomorphine-Induced Climbing in Mice
This model is used to assess the potential of a compound to block dopamine D2 receptor-mediated behaviors, a key mechanism of many antipsychotics.
-
Apparatus: Cylindrical wire mesh cages.
-
Procedure: Mice are pre-treated with the test compound or vehicle. After a set time, they are administered apomorphine, a dopamine agonist, to induce climbing behavior.
-
Scoring: The time spent climbing or the climbing score (based on the position of the paws on the cage wall) is recorded for a specific duration after apomorphine administration. A reduction in climbing behavior suggests antipsychotic potential.
Preclinical Efficacy Data in Psychosis Models
| Compound | Animal Model | Key Findings |
| Vabicaserin | Rat microdialysis | Decreased dopamine release in the nucleus accumbens, with no effect in the striatum, suggesting mesolimbic selectivity.[8] |
| WAY-163909 | Apomorphine-induced climbing (mice) | Decreased climbing with an ED50 of 1.7-30 mg/kg (i.p.).[9] |
| Conditioned avoidance responding (rats) | Reduced avoidance responding at 0.3-3 mg/kg (i.p.).[9] | |
| CP-809101 | Conditioned avoidance responding (rats) | Dose-dependently inhibited CAR with an ED50 of 4.8 mg/kg (s.c.).[8] |
| PCP- and d-amphetamine-induced hyperactivity (rats) | Antagonized hyperactivity with ED50 values of 2.4 and 2.9 mg/kg (s.c.), respectively.[8] |
Animal Models for Anti-Obesity Activity
Diet-induced obesity (DIO) models in rodents are the standard for evaluating potential anti-obesity drugs.
Experimental Protocol: Diet-Induced Obesity (DIO) in Rats
-
Induction of Obesity: Male rats (e.g., Sprague-Dawley) are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity.[10][11] A control group is fed a standard low-fat chow.
-
Drug Administration: Once a significant difference in body weight is observed between the high-fat and low-fat diet groups, the obese rats are treated with the test compound or vehicle daily for a specified period (e.g., 28 days).[12]
-
Measurements: Body weight and food intake are measured daily.[13] Body composition (fat mass and lean mass) can be assessed at the beginning and end of the treatment period using techniques like dual-energy X-ray absorptiometry (DEXA).
Preclinical Efficacy Data in Obesity Models
| Compound | Animal Model | Key Findings |
| Lorcaserin | Diet-induced obese rats | Chronic daily treatment produced dose-dependent reductions in food intake and body weight gain that were maintained over a 4-week study.[3] In another 28-day study, lorcaserin (1-2 mg/kg, s.c., b.i.d.) significantly reduced percentage body weight gain compared to vehicle.[12] |
| Bexicaserin (LP352) | Fasted rats | Potent inhibitor of acute refeeding.[14] |
Clinical Efficacy
The ultimate measure of a drug's effectiveness is its performance in human clinical trials. This section summarizes the available clinical data for Vabicaserin and Lorcaserin.
Vabicaserin in Schizophrenia
A 6-week, randomized, double-blind, placebo-controlled trial evaluated the efficacy of Vabicaserin in adults with acute schizophrenia.[8]
Experimental Protocol: Positive and Negative Syndrome Scale (PANSS) Assessment
The PANSS is a standardized rating scale used to assess the severity of symptoms in schizophrenia.
-
Structure: It consists of 30 items rated on a 7-point scale, divided into three subscales: Positive (7 items), Negative (7 items), and General Psychopathology (16 items).
-
Administration: The scale is administered by a trained clinician through a semi-structured interview with the patient and information from caregivers.
-
Scoring: The scores for each item are summed to provide subscale scores and a total score. A reduction in the PANSS total score from baseline is the primary efficacy endpoint in many schizophrenia clinical trials.
Clinical Efficacy of Vabicaserin in Schizophrenia
| Dose | Primary Endpoint (Change from Baseline in PANSS Positive Subscale Score) | Secondary Endpoints (Change from Baseline in PANSS Total and Negative Subscale Scores) |
| 200 mg/day | Significant improvement vs. placebo at week 6.[8] | Significant improvement vs. placebo on PANSS Total score. Significant improvement from baseline on PANSS Negative score (placebo worsened).[8] |
| 400 mg/day | Non-significant decrease vs. placebo.[8] | Trend toward improvement on PANSS Total score. Significant improvement from baseline on PANSS Negative score (placebo worsened).[8] |
Notably, Vabicaserin did not cause weight gain, a common side effect of many antipsychotic medications.[8]
Lorcaserin in Obesity
The efficacy of Lorcaserin for weight management was established in several large clinical trials, including the BLOOM and BLOSSOM studies.
Clinical Efficacy of Lorcaserin in Obesity (BLOSSOM Trial)
A one-year, randomized, placebo-controlled trial in overweight and obese adults.[15]
| Dose | Percentage of Patients with ≥5% Weight Loss | Mean Weight Loss |
| 10 mg twice daily | 47.2% | 5.8 kg |
| 10 mg once daily | 40.2% | 4.7 kg |
| Placebo | 25.0% | 2.2 kg |
Lorcaserin was withdrawn from the market in 2020 due to a potential increased risk of cancer.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes can aid in understanding the mechanisms of action and study designs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bexicaserin exhibits high selectivity and specificity for the 5-ht2c receptor with low potential for off-target activity [aesnet.org]
- 5. Imaging Evaluation of 5HT2C Agonists, [11C]WAY-163909 and [11C]Vabicaserin, Formed by Pictet–Spengler Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimization of 2-Phenylcyclopropylmethylamines as Selective Serotonin 2C Receptor Agonists and Their Evaluation as Potential Antipsychotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CP-809,101, a selective 5-HT2C agonist, shows activity in animal models of antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WAY-163909 [(7bR,10aR)-1,2,3,4,8,9,10,10a-octahydro-7bH-cyclopenta-[b][1,4]diazepino[6,7,1hi]indole]: A novel 5-hydroxytryptamine 2C receptor-selective agonist with preclinical antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Modeling Diet-Induced Obesity with Obesity-Prone Rats: Implications for Studies in Females - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of the 5-HT2C receptor agonist lorcaserin on efficacy and safety measures in a rat model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Modeling Diet-Induced Obesity with Obesity-Prone Rats: Implications for Studies in Females [frontiersin.org]
- 14. Diazepine Agonists of the 5‑HT2C Receptor with Unprecedented Selectivity: Discovery of Bexicaserin (LP352) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to Vabicaserin Hydrochloride Binding at the 5-HT2C Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Vabicaserin Hydrochloride's binding and functional activity at the serotonin 2C (5-HT2C) receptor, benchmarked against two alternative selective agonists, Lorcaserin and WAY-163909. The data presented is supported by detailed experimental protocols to aid in the replication and validation of these findings.
Comparative Analysis of 5-HT2C Receptor Ligands
Vabicaserin, Lorcaserin, and WAY-163909 are all potent agonists of the 5-HT2C receptor, a G protein-coupled receptor (GPCR) primarily linked to the Gq/11 signaling pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key event in cellular signaling. The comparative binding affinities and functional potencies of these three compounds at the human 5-HT2C, 5-HT2A, and 5-HT2B receptors are summarized below.
| Compound | 5-HT2C Ki (nM) | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) | 5-HT2C EC50 (nM) | 5-HT2C Intrinsic Activity |
| This compound | 3[1] | >150 (IC50 = 1650)[1] | 14[1] | 8[1][2][3] | Full Agonist (100%)[3] |
| Lorcaserin | 15[4][5][6] | ~270 (18-fold selectivity)[4][5][6] | ~1560 (104-fold selectivity)[4][5][6] | 210 | Full Agonist[4][5][6] |
| WAY-163909 | 10.5[7] | 212[7] | 483 (46-fold selectivity)[7][8] | 8[2] | Full Agonist (90%)[7] |
Note: Ki represents the inhibition constant, a measure of binding affinity (lower value indicates higher affinity). EC50 is the half-maximal effective concentration, indicating the potency of a drug to elicit a functional response (lower value indicates higher potency). Intrinsic activity refers to the ability of a drug to activate the receptor, with a full agonist having an intrinsic activity of 100%.
Experimental Protocols
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of Vabicaserin, Lorcaserin, and WAY-163909 for the 5-HT2C, 5-HT2A, and 5-HT2B receptors.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT2C, 5-HT2A, or 5-HT2B receptors.[1][9]
-
Radioligands:
-
Test Compounds: this compound, Lorcaserin, WAY-163909.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 10 µM mianserin for 5-HT2C).[9]
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing various salts as required.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Incubation: Incubate the plates for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation by an agonist.
Objective: To determine the functional potency (EC50) and efficacy (intrinsic activity) of Vabicaserin, Lorcaserin, and WAY-163909 at the 5-HT2C receptor.
Materials:
-
Cell Line: HEK293 cells stably expressing the human 5-HT2C receptor.
-
Calcium Indicator Dye: A fluorescent calcium-sensitive dye such as Fluo-4 AM.[11]
-
Test Compounds: this compound, Lorcaserin, WAY-163909.
-
Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution).
-
Fluorescence Plate Reader: An instrument capable of kinetic reading of fluorescence (e.g., FlexStation).[12][13]
Procedure:
-
Cell Plating: Seed the HEK293 cells expressing the 5-HT2C receptor into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the fluorescent calcium indicator dye by incubating them with a solution of the dye for a specified time (e.g., 1 hour) at 37°C.
-
Compound Addition: Place the plate in the fluorescence plate reader. Add varying concentrations of the test compounds to the wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Data Analysis: Plot the peak fluorescence response against the concentration of the test compound to generate a dose-response curve. From this curve, determine the EC50 and the maximum response (Emax) to calculate the intrinsic activity relative to a reference full agonist (e.g., serotonin).
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the mechanisms and methodologies discussed, the following diagrams have been generated.
References
- 1. [PDF] Characterization of Vabicaserin (SCA-136), a Selective 5-Hydroxytryptamine 2C Receptor Agonist | Semantic Scholar [semanticscholar.org]
- 2. Imaging Evaluation of 5HT2C Agonists, [11C]WAY-163909 and [11C]Vabicaserin, Formed by Pictet–Spengler Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 10. Synthesis and structure-activity relationships of tools based on WAY163909, a 5-HT2C receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 13. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
Vabicaserin: A Comparative Analysis Against Other Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Vabicaserin, a selective 5-HT2C receptor agonist, against a range of other atypical and typical antipsychotic agents. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its pharmacological profile, clinical efficacy, and experimental methodologies.
Introduction to Vabicaserin
Vabicaserin (SCA-136) is a potent and selective agonist of the serotonin 5-HT2C receptor.[1] It was investigated for the treatment of schizophrenia, with the hypothesis that its mechanism of action could offer an alternative to the dopamine D2 receptor antagonism central to most antipsychotic therapies. By activating 5-HT2C receptors, Vabicaserin was proposed to modulate downstream dopaminergic and other neurotransmitter pathways implicated in psychosis.[2] However, the clinical development of Vabicaserin was ultimately discontinued.[3]
Comparative Receptor Binding Profiles
The therapeutic effects and side-effect profiles of antipsychotic drugs are largely determined by their affinity for various neurotransmitter receptors. Vabicaserin exhibits a unique profile characterized by high affinity for the 5-HT2C receptor and significantly lower affinity for other receptors typically targeted by antipsychotics.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Vabicaserin and Other Antipsychotics
| Receptor | Vabicaserin | Olanzapine | Risperidone | Quetiapine | Aripiprazole | Clozapine | Haloperidol |
| Serotonin | |||||||
| 5-HT2A | 1650[2] | 4 | 0.2[4] | 148 | 3.4 | 16 | 3.5 |
| 5-HT2C | 3[5] | 11 | 50[4] | 1840[6] | 15 | 9.4[2] | >10,000 |
| 5-HT1A | >1000 | 200 | 420[4] | 390[6] | 1.7 | 120[2] | >10,000 |
| Dopamine | |||||||
| D2 | >1000 | 11 | 3.2[4] | 380[6] | 0.34 | 160[2] | 1.3 |
| D1 | >1000 | 31 | 240[4] | 990[6] | 26 | 270[2] | 212 |
| D4 | >1000 | 27 | 7.3[4] | 2020[6] | 44 | 24[2] | 5.1 |
| Histamine | |||||||
| H1 | >1000 | 7 | 20[4] | 6.9[6] | 61 | 1.1[2] | 75 |
| Muscarinic | |||||||
| M1 | >1000 | 1.9 | >10,000[4] | 37[6] | >1000 | 6.2[2] | >10,000 |
| Adrenergic | |||||||
| α1 | >1000 | 19 | 5[4] | 22[6] | 57 | 1.6[2] | 6.2 |
| α2 | >1000 | 230 | 16[4] | 2900[6] | 90 | 90[2] | 110 |
Note: Ki values are compiled from various sources and should be interpreted with caution due to potential inter-study variability in experimental conditions. Lower Ki values indicate higher binding affinity.
Mechanism of Action and Signaling Pathway
Vabicaserin's primary mechanism of action is the agonism of the 5-HT2C receptor, a G-protein coupled receptor (GPCR). Activation of the 5-HT2C receptor is primarily coupled to the Gq/11 signaling pathway, which leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade of intracellular events ultimately modulates neuronal excitability and neurotransmitter release.[4][7]
Comparative Clinical Efficacy
The efficacy of Vabicaserin was evaluated in clinical trials for schizophrenia, with the Positive and Negative Syndrome Scale (PANSS) being a primary endpoint. The PANSS is a standardized instrument used to assess the severity of symptoms in schizophrenia, divided into positive, negative, and general psychopathology subscales.
Table 2: Comparative Efficacy of Vabicaserin and Other Antipsychotics in Schizophrenia (Change from Baseline in PANSS Total Score)
| Drug | Dosage | Study Duration | Mean Change from Baseline (vs. Placebo) | Reference |
| Vabicaserin | 200 mg/day | 6 weeks | -8.1 | [6] |
| 400 mg/day | 6 weeks | -4.6 | [6] | |
| Olanzapine | 15 mg/day | 6 weeks | -10.7 | [6] |
| Risperidone | 1.5-6.0 mg/day | 18 months | Significant improvement over quetiapine and ziprasidone | [3] |
| Quetiapine | 200-800 mg/day | 18 months | Less effective than risperidone and olanzapine | [3] |
| Aripiprazole | 10-30 mg/day | 4 weeks | -13.1 | [NCT00093203] |
| Ziprasidone | 40-160 mg/day | 18 months | Less effective than risperidone and olanzapine | [3] |
Note: Data is derived from different clinical trials and should be compared with caution. The Vabicaserin trial directly compared it with olanzapine and placebo.
In a 6-week, randomized, double-blind, placebo-controlled trial, Vabicaserin at a dose of 200 mg/day demonstrated a statistically significant improvement in the PANSS Positive and Negative Symptom Scale (PANSS-PPS) compared to placebo.[6] However, the 400 mg/day dose did not show a significant improvement over placebo on the primary endpoint.[6] Notably, both doses of Vabicaserin were well-tolerated and were not associated with weight gain, a common side effect of many atypical antipsychotics.[6]
Comparative Side Effect Profiles
The side effect profiles of antipsychotics are a critical consideration in their clinical use and are closely linked to their receptor binding affinities.
Table 3: Comparative Side Effect Profiles of Vabicaserin and Other Antipsychotics
| Side Effect | Vabicaserin | Olanzapine | Risperidone | Quetiapine | Aripiprazole | Clozapine | Haloperidol |
| Weight Gain | Low | High | Moderate | Moderate | Low | High | Low |
| Extrapyramidal Symptoms (EPS) | Low | Low | Moderate (dose-dependent) | Low | Low | Very Low | High |
| Sedation | Low | High | Moderate | High | Low | High | Low |
| Anticholinergic Effects | Low | High | Low | Moderate | Low | High | Low |
| Hyperprolactinemia | Low | Low | High | Low | Low | Low | High |
Note: This table represents a generalized comparison based on available clinical data. The incidence and severity of side effects can vary between individuals.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Vabicaserin) for a specific receptor.
Methodology:
-
Membrane Preparation: Cell lines stably expressing the receptor of interest (e.g., CHO cells with human 5-HT2C receptors) are cultured and harvested. The cells are then homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Binding Assay: The membrane preparation is incubated in a buffer solution with a radiolabeled ligand (a molecule known to bind with high affinity to the receptor) at a fixed concentration.
-
Competition: Increasing concentrations of the unlabeled test compound are added to the incubation mixture. The test compound competes with the radiolabeled ligand for binding to the receptor.
-
Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through a glass fiber filter. The filters trap the membranes with the bound radioligand.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Phase II Clinical Trial Workflow for Antipsychotic Efficacy
Objective: To evaluate the efficacy and safety of an investigational antipsychotic drug in patients with schizophrenia.
References
- 1. researchgate.net [researchgate.net]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. psychrights.org [psychrights.org]
- 4. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparing the side effect profile of the atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. What are 5-HT2C receptor antagonists and how do they work? [synapse.patsnap.com]
Vabicaserin Hydrochloride: A Comparative Analysis of Serotonin Receptor Cross-Reactivity
An objective guide for researchers on the binding affinity and functional activity of Vabicaserin (SCA-136) at key serotonin (5-HT) receptor subtypes.
Vabicaserin (SCA-136) is a potent and selective 5-HT2C receptor agonist that has been investigated for its therapeutic potential in psychiatric disorders, including schizophrenia.[1][2][3] A critical aspect of its pharmacological profile is its selectivity and cross-reactivity with other serotonin receptor subtypes, particularly the closely related 5-HT2A and 5-HT2B receptors. Activation of 5-HT2A receptors is associated with hallucinogenic effects, while agonism at 5-HT2B receptors has been linked to cardiac valvulopathy, making high selectivity for the 5-HT2C receptor a crucial attribute for therapeutic candidates.[2]
This guide provides a comparative analysis of Vabicaserin's binding and functional activity at these key receptors, based on available preclinical data.
Comparative Binding Affinity
Vabicaserin demonstrates a high affinity for the human 5-HT2C receptor, with a reported inhibition constant (Ki) of 3 nM.[1][4] Its selectivity over other serotonin receptor subtypes is a key characteristic. While it shows some affinity for the 5-HT2B receptor, it is considerably more selective for 5-HT2C.
| Receptor Subtype | Ligand | Binding Affinity (Ki, nM) | Selectivity (fold) vs. 5-HT2C |
| Human 5-HT2C | ¹²⁵I-(2,5-dimethoxy)phenylisopropylamine | 3 | - |
| Human 5-HT2B | [³H]5-HT | 14 | ~4.7-fold lower affinity |
| Various Serotonergic, Noradrenergic, and Dopaminergic Receptors | Not Specified | >150 (for most) | >50-fold selective |
Table 1: In vitro binding affinities of Vabicaserin at human serotonin receptors. Data compiled from studies using transfected Chinese hamster ovary (CHO) cell membranes.[1]
Comparative Functional Activity
Functional assays reveal a more nuanced profile for Vabicaserin. It acts as a potent, full agonist at the 5-HT2C receptor.[1][5] In contrast, its activity at 5-HT2A and 5-HT2B receptors is antagonistic, a desirable feature for avoiding the adverse effects associated with the activation of these receptors.[1][6]
| Receptor Subtype | Assay Type | Functional Activity | Potency (EC₅₀ or IC₅₀, nM) | Efficacy (Eₘₐₓ) |
| Human 5-HT2C | Calcium Mobilization | Full Agonist | 8 | 100% |
| Human 5-HT2A | Calcium Mobilization (vs. 5-HT) | Antagonist | 1650 | Not Applicable |
| Human 5-HT2B | Calcium Mobilization (vs. 5-HT) | Antagonist / Weak Partial Agonist * | 29 | Not Applicable |
| Rat Stomach Fundus (endogenous 5-HT2B) | Contraction Assay | Antagonist | - | No agonist activity observed |
Table 2: In vitro functional activity of Vabicaserin at human and rat serotonin receptors.[1][5] *Activity at the 5-HT2B receptor depends on the level of receptor expression in the test system; in systems with very high expression, some partial agonism was observed, but in tissues with endogenous expression levels, it behaved as a competitive antagonist.[1][6]
Experimental Methodologies
The data presented above were generated using standard in vitro pharmacological assays. The following are detailed descriptions of the typical protocols employed.
Radioligand Binding Assays
These assays determine the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of Vabicaserin at human 5-HT2C and 5-HT2B receptors.
Typical Protocol:
-
Membrane Preparation: Chinese hamster ovary (CHO) cells stably transfected with the human 5-HT2C or 5-HT2B receptor are cultured and harvested. The cells are lysed, and the cell membranes containing the receptors are isolated via centrifugation.
-
Assay Incubation: The prepared cell membranes are incubated in a buffer solution with a specific radioligand (e.g., ¹²⁵I-(2,5-dimethoxy)phenylisopropylamine for 5-HT2C or [³H]5-HT for 5-HT2B) and varying concentrations of the unlabeled test compound (Vabicaserin).
-
Separation: After reaching equilibrium, the reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of Vabicaserin that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The IC₅₀ value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Workflow for a typical radioligand binding assay.
Functional Assays (Calcium Mobilization)
These assays measure the functional response of a cell upon receptor activation. 5-HT2 family receptors are coupled to Gq/11 proteins, which activate phospholipase C, leading to an increase in intracellular calcium (Ca²⁺).
Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of Vabicaserin as an agonist or its potency (IC₅₀) as an antagonist.
Typical Protocol:
-
Cell Preparation: CHO cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor are seeded in microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which increases its fluorescence intensity upon binding to Ca²⁺.
-
Compound Addition:
-
Agonist Mode: Varying concentrations of Vabicaserin are added to the cells.
-
Antagonist Mode: Cells are pre-incubated with varying concentrations of Vabicaserin before adding a fixed concentration of a known agonist (like serotonin).
-
-
Signal Detection: The plates are read in a specialized instrument (e.g., a FLIPR® system) that measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium levels.
-
Data Analysis: Concentration-response curves are generated. For agonists, the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal effect) are determined. For antagonists, the IC₅₀ (concentration that inhibits 50% of the agonist response) is calculated.
Vabicaserin activates the 5-HT2C receptor Gq/11 pathway.
Summary of Cross-Reactivity
The available data indicate that Vabicaserin is a highly selective 5-HT2C receptor agonist.[1] Its binding affinity for the 5-HT2C receptor is approximately 4- to 5-fold higher than for the 5-HT2B receptor and over 50-fold higher than for a wide range of other CNS receptors.[1]
Crucially, from a functional perspective, Vabicaserin exhibits a differentiated profile. While it is a full and potent agonist at its primary target, 5-HT2C, it acts as an antagonist at both 5-HT2A and 5-HT2B receptors under physiological conditions.[1][5] This profile is advantageous, as it suggests a lower risk of 5-HT2A-mediated psychedelic effects and 5-HT2B-mediated cardiac valvulopathy, which are significant concerns for less selective serotonin agonists.[2] This functional selectivity distinguishes Vabicaserin from other serotonergic agents and underscores its design as a specific modulator of 5-HT2C-mediated signaling pathways.[3]
References
- 1. Characterization of vabicaserin (SCA-136), a selective 5-hydroxytryptamine 2C receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]
- 3. Prediction of Efficacy of Vabicaserin, a 5-HT2C Agonist, for the Treatment of Schizophrenia Using a Quantitative Systems Pharmacology Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Characterization of Vabicaserin (SCA-136), a Selective 5-Hydroxytryptamine 2C Receptor Agonist | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Benchmarking Vabicaserin Hydrochloride Against Novel Antipsychotics: A Comparative Guide
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for professional medical advice, diagnosis, or treatment.
Executive Summary
The quest for novel antipsychotic agents with improved efficacy and tolerability profiles remains a cornerstone of psychiatric drug development. This guide provides a comprehensive benchmark of Vabicaserin Hydrochloride, a selective 5-HT2C receptor agonist, against a curated selection of novel antipsychotics: Brilaroxazine, F17464, Lumateperone, and Pimavanserin. Through a detailed comparison of their mechanisms of action, receptor binding profiles, in vitro functional activity, and both preclinical and clinical data, this document aims to provide a critical resource for the scientific community to inform future research and development strategies.
Introduction to this compound
This compound is an investigational compound that acts as a potent and selective agonist at the serotonin 5-HT2C receptor. The therapeutic rationale for this mechanism in psychosis is based on the modulatory role of 5-HT2C receptors on dopamine pathways. By activating these receptors, Vabicaserin is hypothesized to selectively decrease dopamine release in the mesolimbic pathway, which is implicated in the positive symptoms of schizophrenia, without significantly affecting the nigrostriatal pathway, thereby potentially reducing the risk of extrapyramidal side effects.
Comparative Pharmacology
A drug's interaction with various neurotransmitter receptors dictates its therapeutic effects and side-effect profile. The following tables provide a quantitative comparison of Vabicaserin and selected novel antipsychotics.
Receptor Binding Affinity
Binding affinity, represented by the inhibition constant (Ki), indicates the concentration of a drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | Vabicaserin | Brilaroxazine | F17464 | Lumateperone | Pimavanserin |
| 5-HT2C | 3[1] | Moderate Affinity | - | 173[2] | 0.44[3][4] |
| 5-HT2A | >1000 | High Affinity | - | 0.54[2][5][6] | 0.087[3][4] |
| Dopamine D2 | >1000 | High Affinity | 8.9-12.1[7] | 32[2][5][6] | >300[3] |
| Dopamine D3 | - | High Affinity | 0.17[7] | - | - |
| 5-HT1A | 112[8] | High Affinity | 0.16[7] | - | - |
| SERT | - | Moderate Affinity | - | 62[2][5] | - |
A hyphen (-) indicates data was not prominently available in the reviewed literature.
In Vitro Functional Activity
Functional assays determine a compound's effect upon binding to a receptor (e.g., agonist, antagonist, inverse agonist) and its potency (EC50 for agonists, IC50 for antagonists).
Table 2: Comparative In Vitro Functional Potencies (EC50/IC50, nM)
| Compound | Receptor | Functional Activity | Potency (nM) |
| Vabicaserin | 5-HT2C | Full Agonist | 8 (EC50)[1] |
| 5-HT2A | Antagonist | 1650 (IC50)[9] | |
| 5-HT2B | Antagonist/Partial Agonist | 29 (IC50)[9] | |
| Brilaroxazine | D2, D3, D4, 5-HT1A | Partial Agonist | - |
| 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, 5-HT7 | Antagonist | - | |
| F17464 | D3 | Antagonist | - |
| 5-HT1A | Partial Agonist | - | |
| Lumateperone | 5-HT2A | Antagonist | 7 (IC50)[2] |
| D2 (presynaptic) | Partial Agonist | - | |
| D2 (postsynaptic) | Antagonist | - | |
| Pimavanserin | 5-HT2A | Inverse Agonist | - |
| 5-HT2C | Inverse Agonist | - |
A hyphen (-) indicates specific potency values were not prominently available in the reviewed literature.
Preclinical In Vivo Evidence
Animal models of psychosis are crucial for evaluating the potential therapeutic efficacy and side-effect liability of novel compounds before human trials.
Table 3: Comparative Preclinical In Vivo Data in Animal Models of Psychosis
| Compound | Animal Model | Key Efficacy Findings | Side Effect Profile |
| Vabicaserin | Rat microdialysis | Decreased dopamine in nucleus accumbens, no effect in striatum[8] | - |
| Brilaroxazine | Apomorphine-induced climbing (mice) & Dizocilpine-induced hyperlocomotion (rats) | Reduced climbing behavior, hyperlocomotion, and stereotypy[10][11] | Reduced spontaneous locomotor activity at higher doses[10][11] |
| F17464 | Rat social interaction & MK-801-induced c-fos expression | Rescued valproate-induced impairments and reduced the effect of MK-801[12] | - |
| Lumateperone | Various preclinical models | Potent 5-HT2A receptor antagonist in vivo | - |
| Pimavanserin | 6-OHDA lesion (Parkinson's psychosis) & Amyloid-beta infusion (Alzheimer's psychosis) | Reversed augmented amphetamine-induced locomotor activity, disrupted prepulse inhibition, and prevented DOI-induced responses[3][13][14] | Did not worsen motor behaviors[1] |
A hyphen (-) indicates data was not prominently available in the reviewed literature.
Clinical Efficacy and Safety
Clinical trials provide the ultimate assessment of a drug's therapeutic potential and tolerability in the target patient population. The Positive and Negative Syndrome Scale (PANSS) is a standard measure of symptom severity in schizophrenia.
Table 4: Comparative Clinical Trial Data
| Compound | Phase | Change in PANSS Total Score from Baseline | Key Side Effects |
| Vabicaserin | Phase II | Significant improvement with 200 mg/day vs. placebo[8][15] | Well-tolerated, no significant weight gain[8][15] |
| Brilaroxazine | Phase III | -10.1 point reduction vs. placebo (50 mg)[9] | Well-tolerated, comparable to placebo[9] |
| F17464 | Phase II | -5.7 point greater reduction than placebo | No weight gain, rare akathisia[4] |
| Lumateperone | Phase III | -4.2 point greater reduction than placebo (42 mg) | Well-tolerated, no significant motor, cardiometabolic, or endocrine effects vs. placebo |
| Pimavanserin | Phase III (adjunctive for schizophrenia) | Did not meet primary endpoint (p=0.0940) | - |
| Phase II (negative symptoms) | Modest but significant reduction in negative symptoms | - |
PANSS score changes are versus placebo. A hyphen (-) indicates specific data was not prominently available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays.
Radioligand Binding Assay (General Protocol)
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest.
-
A specific radioligand for the target receptor (e.g., [³H]Spiperone for D2 receptors).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
A known high-affinity ligand for the receptor to determine non-specific binding.
-
Test compound at a range of concentrations.
-
96-well filter plates and a vacuum manifold.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), the non-specific ligand, or the test compound.
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Terminate the binding by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity bound to the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. The IC50 is determined by non-linear regression of the competition curve, and the Ki is calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay (for Gq-coupled receptors)
Objective: To measure the functional agonist or antagonist activity of a test compound at a Gq-coupled receptor.
Materials:
-
A cell line stably expressing the Gq-coupled receptor of interest.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound at a range of concentrations.
-
A fluorescence plate reader with an integrated fluid-handling system.
Procedure:
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye by incubating them in a dye-containing buffer.
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence reader and record a baseline fluorescence reading.
-
Add the test compound (for agonist testing) or a known agonist in the presence of the test compound (for antagonist testing).
-
Immediately measure the change in fluorescence intensity over time.
-
The maximum change in fluorescence is used to generate concentration-response curves, from which EC50 (for agonists) or IC50 (for antagonists) values are determined.
Visualizations: Signaling Pathways and Workflows
Caption: Proposed signaling pathway of Vabicaserin at the 5-HT2C receptor.
Caption: Generalized experimental workflow for a radioligand binding assay.
References
- 1. Gq-coupled receptor assays using the FlexStation System: M1 muscarinic receptor [moleculardevices.com]
- 2. Radioligand binding assays [bio-protocol.org]
- 3. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. researchgate.net [researchgate.net]
- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. researchgate.net [researchgate.net]
- 14. GloSensor™ cAMP Assay Protocol [promega.jp]
- 15. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Head-to-head comparison of Vabicaserin and lorcaserin
A Comprehensive Analysis for Researchers and Drug Development Professionals
Vabicaserin and lorcaserin, both potent serotonin 5-HT2C receptor agonists, have garnered significant interest within the scientific community for their distinct therapeutic applications. While lorcaserin was developed for weight management and later withdrawn from the market, vabicaserin has been investigated for its potential in treating neuropsychiatric disorders, primarily schizophrenia. This guide provides an objective, data-driven comparison of their pharmacological profiles, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in understanding the nuanced differences between these two compounds.
Pharmacological Profile: A Quantitative Comparison
The following tables summarize the key in vitro pharmacological parameters for vabicaserin and lorcaserin, offering a clear comparison of their binding affinities and functional potencies at serotonin receptor subtypes.
Table 1: Serotonin Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT2C | 5-HT2B | 5-HT2A | Selectivity (5-HT2C vs. 5-HT2B) | Selectivity (5-HT2C vs. 5-HT2A) |
| Vabicaserin | 3 nM[1][2] | 14 nM[2][3] | 1,650 nM[1] | ~4.7-fold | ~550-fold |
| Lorcaserin | 15 nM[4][5] | >1560 nM | 270 nM | >104-fold[4][5] | ~18-fold[4][5] |
Table 2: Functional Activity (EC50/IC50, nM and Intrinsic Activity)
| Compound | 5-HT2C | 5-HT2B | 5-HT2A |
| Vabicaserin | EC50 = 8 nM (Full Agonist, 100% IA)[1][2] | Antagonist/Partial Agonist[2][3] | Antagonist (IC50 = 1,650 nM)[1] |
| Lorcaserin | Full Agonist[4][5] | Partial Agonist[6] | Partial Agonist[6] |
Mechanism of Action and Signaling Pathways
Both vabicaserin and lorcaserin exert their primary effects through the activation of the 5-HT2C receptor, a G-protein coupled receptor (GPCR). Activation of the 5-HT2C receptor is predominantly coupled to the Gαq/11 signaling pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
While both drugs are 5-HT2C agonists, their downstream effects and therapeutic outcomes differ based on the neural circuits they modulate.
Vabicaserin's Signaling Pathway and Proposed Antipsychotic Effect
Vabicaserin's activation of 5-HT2C receptors is thought to modulate dopaminergic and glutamatergic neurotransmission.[1] By activating 5-HT2C receptors, vabicaserin can inhibit dopamine release in the mesolimbic pathway, which is implicated in the positive symptoms of schizophrenia.[1] Furthermore, it may increase acetylcholine and glutamate levels in the prefrontal cortex, potentially addressing the cognitive symptoms of the disorder.[1]
References
- 1. Vabicaserin - Wikipedia [en.wikipedia.org]
- 2. Characterization of vabicaserin (SCA-136), a selective 5-hydroxytryptamine 2C receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Lorcaserin as an Anticonvulsant in Juvenile Fmr1 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
Vabicaserin Hydrochloride: A Comparative Guide to its Mesolimbic Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Vabicaserin Hydrochloride, focusing on the validation of its mesolimbic selectivity. Through a comparison with established antipsychotic agents and a detailed examination of supporting experimental data, this document aims to offer an objective resource for researchers in the field of neuropharmacology and drug development.
Introduction
This compound is a potent and selective full agonist of the serotonin 5-HT2C receptor.[1] The therapeutic potential of 5-HT2C agonists in psychiatric disorders stems from their ability to modulate downstream dopaminergic pathways.[2][3] A key hypothesis is that selective activation of 5-HT2C receptors can preferentially reduce dopamine release in the mesolimbic pathway, which is implicated in the positive symptoms of schizophrenia, without significantly affecting the nigrostriatal pathway, thereby avoiding extrapyramidal side effects. This guide evaluates the evidence supporting the mesolimbic selectivity of Vabicaserin.
Comparative Pharmacological Profile
The selectivity of a compound is a critical determinant of its therapeutic window and side-effect profile. The following tables summarize the in vitro binding affinities (Ki) of Vabicaserin and several atypical antipsychotics for key serotonin and dopamine receptors. Lower Ki values indicate higher binding affinity.
Table 1: Serotonin Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT1A | 5-HT6 | 5-HT7 |
| Vabicaserin | Antagonist | 14 | 3 | - | - | - |
| Olanzapine | 4 | - | 11 | 57 | 9 | 12 |
| Risperidone | 0.2 | - | 50 | 420 | - | - |
| Clozapine | 13 | - | 13 | 140 | 7 | 13 |
Table 2: Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D1 | D2 | D3 | D4 |
| Vabicaserin | >50-fold selective over D2 | >50-fold selective over D2 | - | - |
| Olanzapine | 27 | 11 | 4.8 | 27 |
| Risperidone | 240 | 3.13 | 10 | 7.3 |
| Clozapine | 85 | 126 | 455 | 21 |
Evidence for Mesolimbic Selectivity: Preclinical Data
A cornerstone of the evidence for Vabicaserin's mesolimbic selectivity comes from preclinical in vivo microdialysis studies in rats. These studies have demonstrated that Vabicaserin administration leads to a significant decrease in extracellular dopamine levels in the nucleus accumbens, a key terminal region of the mesolimbic pathway.[4] Crucially, the same studies showed no significant effect on dopamine levels in the striatum, the primary terminal region of the nigrostriatal pathway. This anatomical selectivity is a critical differentiator from many traditional antipsychotics.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To determine the concentration of a test compound that displaces 50% of a specific radioligand from its receptor (IC50), from which the Ki value can be calculated.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., human recombinant 5-HT2C receptors in CHO or HEK-293 cells).
-
Radioligand specific for the receptor (e.g., [¹²⁵I]-(2,5-dimethoxy)phenylisopropylamine for 5-HT2C).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding).
-
Scintillation fluid and a scintillation counter.
-
96-well filter plates and a cell harvester.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Cell membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Cell membrane preparation, radioligand, and a high concentration of a known non-radiolabeled ligand for the receptor.
-
Test Compound: Cell membrane preparation, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
In Vivo Microdialysis for Dopamine Measurement in the Rat Nucleus Accumbens
This technique allows for the in vivo sampling and measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Objective: To measure changes in extracellular dopamine concentrations in the nucleus accumbens and striatum following systemic administration of Vabicaserin.
Materials:
-
Adult male Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
Surgical instruments.
-
Dental cement.
-
Syringe pump and liquid swivel.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.
-
This compound for injection.
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Surgically expose the skull and drill small holes above the target brain regions (nucleus accumbens and striatum) based on stereotaxic coordinates.
-
Implant a guide cannula for each region and secure it to the skull with dental cement.
-
Allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the target brain region of the awake, freely moving rat.[6]
-
Perfuse the probe with aCSF at a constant, low flow rate (e.g., 1-2 µL/min).[7]
-
Allow the system to equilibrate for at least 1-2 hours to obtain a stable baseline of dopamine levels.[7]
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant.
-
Administer this compound (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples for a set period post-administration.
-
-
Sample Analysis:
-
Analyze the concentration of dopamine in the collected dialysate samples using HPLC-ECD.
-
-
Data Analysis:
-
Calculate the basal dopamine concentration from the pre-drug administration samples.
-
Express the post-drug dopamine levels as a percentage of the baseline to determine the effect of Vabicaserin.
-
Compare the percentage change in dopamine levels between the nucleus accumbens and the striatum.
-
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probes.[7]
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Vabicaserin's proposed signaling pathway for reducing mesolimbic dopamine release.
Caption: Experimental workflow for determining receptor binding affinity.
Caption: Logical relationship of experimental evidence supporting Vabicaserin's selectivity.
Conclusion
The available preclinical data strongly support the hypothesis that this compound possesses mesolimbic selectivity. Its potent and selective agonism at the 5-HT2C receptor, coupled with in vivo evidence of preferential dopamine reduction in the nucleus accumbens, distinguishes it from many other antipsychotic agents. This pharmacological profile suggests a potential for therapeutic efficacy in treating the positive symptoms of psychosis with a reduced risk of extrapyramidal side effects. Further clinical investigation is warranted to fully characterize its clinical utility and confirm these preclinical findings in patient populations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Prediction of Efficacy of Vabicaserin, a 5-HT2C Agonist, for the Treatment of Schizophrenia Using a Quantitative Systems Pharmacology Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo dopamine measurements in the nucleus accumbens after nonanesthetic and anesthetic doses of propofol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Vabicaserin Hydrochloride: A Guide for Laboratory Professionals
The responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides detailed procedures for the proper disposal of Vabicaserin Hydrochloride, ensuring compliance with safety regulations and minimizing environmental impact.
This compound is identified as not being a hazardous substance or mixture according to its Safety Data Sheet (SDS)[1]. However, proper disposal protocols must still be followed to prevent environmental contamination.
Key Compound Information
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | SCA 136 | [1] |
| CAS Number | 887258-94-8 | [1] |
| Molecular Formula | C15H21ClN2 | [1] |
| Molecular Weight | 264.79 | [1] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
Disposal Procedures
The primary principle for the disposal of this compound is to avoid its release into the environment. The SDS explicitly states to "Keep the product away from drains or water courses"[1]. Improper disposal can lead to the contamination of water supplies and soil, potentially harming wildlife and human health[2].
Step-by-Step Disposal Protocol:
-
Assess the Waste: Determine if the this compound waste is in a solid or liquid (solution) form.
-
Solid Waste Disposal:
-
Collect uncontaminated solid this compound in a designated, clearly labeled, and securely sealed waste container.
-
For contaminated materials (e.g., paper towels, gloves), place them in a separate, labeled container for hazardous waste, as the contamination may render the entire waste hazardous.
-
-
Liquid Waste (Solution) Disposal:
-
Absorb solutions with an inert, non-combustible absorbent material such as diatomite or universal binders[1].
-
Place the absorbed material into a designated, sealed container for chemical waste.
-
Do not pour solutions down the drain[1][3]. The EPA has enacted a nationwide ban on the sewering of hazardous waste pharmaceuticals, and it is a best practice for all pharmaceutical waste to avoid this disposal method[3][4].
-
-
Decontamination:
-
Decontaminate surfaces and equipment that have come into contact with this compound by scrubbing with alcohol[1].
-
-
Final Disposal:
-
Dispose of the contained waste through a licensed professional waste disposal service. Most pharmaceutical waste is incinerated at a permitted treatment facility[4].
-
Ensure compliance with all federal, state, and local regulations regarding pharmaceutical waste disposal[2][4]. The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste, and while this compound is not classified as hazardous, state regulations may be more stringent[2][4].
-
Accidental Release Measures
In the event of a spill, the following procedures should be followed:
-
Personal Precautions: Wear appropriate personal protective equipment (PPE), including a self-contained breathing apparatus and protective clothing[1].
-
Ventilation: Ensure adequate ventilation in the area of the spill[1].
-
Containment: Prevent further leakage or spillage and keep the material away from drains and water courses[1].
-
Cleanup:
-
For liquid spills, absorb with a finely-powdered liquid-binding material[1].
-
For solid spills, carefully sweep or vacuum the material, avoiding dust formation.
-
Place the collected material in a suitable container for disposal.
-
-
Decontamination: Decontaminate the spill area and any affected equipment with alcohol[1].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Environmental Considerations
While this compound is not classified as a hazardous substance, the release of any pharmaceutical into the environment can have unintended consequences. Low levels of various medications have been detected in surface waters, which can adversely affect aquatic life[3][5]. Therefore, the responsible collection and destruction of all pharmaceutical waste, including this compound, is imperative to protect our ecosystems.
References
Personal protective equipment for handling Vabicaserin Hydrochloride
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Vabicaserin Hydrochloride, a selective 5-HT2C receptor agonist. The following procedural guidance is derived from safety data sheets and aims to be a preferred source for laboratory safety and chemical handling.
Personal Protective Equipment (PPE)
When handling this compound, full personal protective equipment is required to prevent contact with the eyes, skin, and respiratory tract.[1] The recommended PPE includes:
| PPE Category | Specific Equipment |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves |
| Skin and Body Protection | Impervious clothing |
| Respiratory Protection | Use in areas with appropriate exhaust ventilation.[1] For spill response or in the absence of adequate ventilation, a NIOSH-certified respirator is necessary.[2] |
Emergency First Aid Measures
In the event of exposure to this compound, immediate first aid is critical. The following table outlines the procedures for different types of exposure.[1]
| Exposure Type | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present. Seek prompt medical attention.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek medical attention.[1] |
Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.
Handling:
-
Avoid inhalation of dust and aerosols.[1]
-
Prevent contact with eyes and skin.[1]
-
Use only in areas with adequate exhaust ventilation.[1]
Storage:
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area.[1]
-
Protect from direct sunlight and sources of ignition.[1]
-
Recommended Storage Temperatures: [1]
-
Solid: 4°C, sealed storage, away from moisture.
-
In Solvent: -80°C for 6 months; -20°C for 1 month (sealed storage, away from moisture).
-
Accidental Release and Disposal Plan
A clear plan for accidental releases and proper disposal is essential for laboratory safety and environmental protection.
Accidental Release Measures: In case of a spill, the following workflow should be initiated:
Disposal:
-
Contaminated materials should be disposed of according to institutional and local regulations.[1]
-
Waste should be handled by a licensed professional waste disposal service.
Logical Relationship for Safe Handling
The core principles of safely handling this compound can be visualized as a logical flow, starting from hazard identification and culminating in safe disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
